(2S,4S)-4-methyloxane-2-carboxylic acid
Description
BenchChem offers high-quality (2S,4S)-4-methyloxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-methyloxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4S)-4-methyloxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFSTFJECGZRQ-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereoselective Synthesis of (2S,4S)-4-Methyloxane-2-Carboxylic Acid: A Critical Guide
The following technical guide details the stereoselective synthesis of (2S,4S)-4-methyloxane-2-carboxylic acid. This pathway is selected for its scalability, atom economy, and high stereocontrol, utilizing an Asymmetric Hetero-Diels-Alder (HDA) reaction followed by diastereoselective hydrogenation.
Introduction & Strategic Analysis
Target Molecule: (2S,4S)-4-methyloxane-2-carboxylic acid IUPAC Name: (2S,4S)-4-methyltetrahydro-2H-pyran-2-carboxylic acid Relevance: This scaffold serves as a critical P2 ligand in HIV protease inhibitors and a building block for peptidomimetics. The tetrahydropyran ring provides conformational restriction, enhancing binding affinity compared to acyclic analogs.
Synthetic Challenge: The primary challenge lies in establishing the cis-relationship between the C2-carboxylate and the C4-methyl group while controlling the absolute configuration at C2. Traditional cyclization methods (e.g., Williamson ether synthesis) often yield racemates or require lengthy chiral pool manipulations.
Selected Pathway: Asymmetric Hetero-Diels-Alder (HDA) / Hydrogenation Sequence This guide details a two-step "Create & Saturate" strategy:
-
Construction: Enantioselective Hetero-Diels-Alder reaction between isoprene and ethyl glyoxylate to form the chiral dihydropyran core.
-
Stereocontrol: Diastereoselective hydrogenation to install the C4-methyl center, leveraging the existing C2 stereocenter to direct hydride delivery.
Retrosynthetic Analysis
The retrosynthesis disconnects the C4-C5 and C2-C3 bonds back to the diene and dienophile precursors.
Figure 1. Retrosynthetic logic flow from target to commercial starting materials.
Detailed Synthetic Protocol
Phase 1: Asymmetric Hetero-Diels-Alder (HDA) Cyclization
This step establishes the pyran ring and the absolute stereochemistry at C2. The use of a chiral Copper(II)-bis(oxazoline) catalyst ensures high enantioselectivity.
Reaction: Isoprene + Ethyl Glyoxylate
Reagents & Materials:
-
Diene: Isoprene (2-methyl-1,3-butadiene) [CAS: 78-79-5]
-
Dienophile: Ethyl Glyoxylate (freshly distilled from polymeric form or toluene solution) [CAS: 924-44-7]
-
Catalyst: Cu(OTf)
+ (S,S)-tert-Butyl-bis(oxazoline) [(S,S)-tBu-Box] -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve Cu(OTf)
(0.1 equiv) and (S,S)-tBu-Box ligand (0.11 equiv) in anhydrous DCM. Stir for 1 hour at room temperature to form the active deep-blue chiral complex. -
Substrate Addition: Cool the catalyst solution to -78°C . This low temperature is critical for maximizing enantiomeric excess (ee).
-
Reaction: Add Ethyl Glyoxylate (1.0 equiv) followed by Isoprene (1.5 equiv). The excess isoprene compensates for its volatility and potential polymerization.
-
Incubation: Stir the mixture at -78°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the glyoxylate spot.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexane) yields the dihydro-pyran ester.
-
Expected Yield: 70-85%
-
Expected ee: >90% (Determine by Chiral HPLC).
-
Phase 2: Diastereoselective Hydrogenation
This step installs the methyl stereocenter at C4. The hydrogenation proceeds via syn-addition of hydrogen. The bulky carboxylate group at C2 effectively blocks one face of the ring, directing the hydrogen to the opposite face (steric control), resulting in the cis-isomer.
Reaction: Ethyl (2S)-4-methyl-3,6-dihydro-2H-pyran-2-carboxylate + H
Protocol:
-
Setup: Dissolve the purified dihydro-pyran intermediate in MeOH (0.1 M concentration).
-
Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).
-
Hydrogenation: Purge the vessel with H
gas. Maintain a hydrogen atmosphere (balloon pressure or 1-3 atm) at room temperature for 4-6 hours. -
Filtration: Filter the mixture through a Celite pad to remove the Pd catalyst. Rinse with MeOH.
-
Concentration: Evaporate the solvent to yield the saturated ester.
-
Stereochemical Outcome: The major diastereomer will be the (2S,4S)-cis isomer (>95:5 dr).
-
Phase 3: Hydrolysis to the Free Acid
Reaction: Ester Saponification
Protocol:
-
Dissolve the ester in a 3:1 mixture of THF:Water.
-
Add LiOH·H
O (2.0 equiv) at 0°C. -
Stir at room temperature for 2 hours.
-
Acidify to pH 2 with 1M HCl and extract with EtOAc.
-
Concentrate to afford (2S,4S)-4-methyloxane-2-carboxylic acid as a white solid or viscous oil.
Reaction Mechanism & Stereochemical Model
The stereochemical outcome is defined by the catalyst geometry in Step 1 and substrate sterics in Step 2.
Figure 2. Mechanistic flow explaining the origin of the (2S,4S) configuration.
Stereochemical Validation
-
C2 Configuration: Controlled by the chiral ligand. (S,S)-tBu-Box typically induces (S)-stereochemistry in glyoxylate HDA reactions.
-
C4 Configuration: Controlled by thermodynamics and kinetics of hydrogenation. The cis-isomer (diequatorial-like conformation in the chair form) is thermodynamically favored, and catalytic hydrogenation on 2-substituted pyrans strongly favors cis-addition anti to the substituent.
Analytical Characterization Data
To validate the synthesis, compare obtained data against these standard values for the ethyl ester intermediate.
| Metric | Expected Value / Signal | Interpretation |
| 1H NMR (CDCl3) | Characteristic doublet of doublets for the proton alpha to oxygen/carboxyl. | |
| 1H NMR (CDCl3) | Doublet signal confirms the methyl group is coupled to CH (saturated). | |
| NOESY | Correlation between H-2 and H-4 | Strong NOE indicates 1,3-diaxial relationship of protons |
| Optical Rotation | Specific rotation varies by solvent; negative rotation is typical for (S)-pyran-2-carboxylates. |
References
-
Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Hetero-Diels-Alder Reaction." Journal of the American Chemical Society, 1999. Link
-
Yadav, J. S., et al. "Prins cyclization: a versatile method for the synthesis of 4-substituted tetrahydropyrans." Synthesis, 2001. Link
-
Ghosh, A. K., et al. "Structure-Based Design of HIV-1 Protease Inhibitors: Replacement of the P2-Tetrahydrofuranylurethane." Journal of Medicinal Chemistry, 2006. (Context for P2 ligand relevance). Link
-
Crosby, S. R., et al. "Practical Synthesis of 4-Substituted Tetrahydropyrans." Organic Process Research & Development, 2010. Link
A Comprehensive Spectroscopic Guide to (2S,4S)-4-Methyloxane-2-Carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-4-methyloxane-2-carboxylic acid is a chiral saturated heterocyclic compound. The oxane (tetrahydropyran) ring is a common structural motif in many natural products and pharmacologically active molecules. The stereochemistry at the C2 and C4 positions, coupled with the presence of a carboxylic acid functional group, makes this molecule an interesting building block for medicinal chemistry and drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2S,4S)-4-methyloxane-2-carboxylic acid. The data presented herein is a combination of predicted values from validated computational models and established principles of spectroscopic interpretation for analogous structures. This guide is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this and related molecules.
Molecular Structure and Stereochemistry
The structural formula of (2S,4S)-4-methyloxane-2-carboxylic acid is presented below. The defined stereochemistry at the chiral centers, C2 and C4, is crucial for its biological activity and must be confirmed by spectroscopic methods.
Figure 1: Structure of (2S,4S)-4-methyloxane-2-carboxylic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[1] For (2S,4S)-4-methyloxane-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry of the molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on computational models and analysis of similar structures. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| H-2 | 4.1 - 4.3 | dd | 1H | J = 11.0, 2.5 |
| H-3a (axial) | 1.4 - 1.6 | m | 1H | |
| H-3e (equatorial) | 2.0 - 2.2 | m | 1H | |
| H-4 | 1.6 - 1.8 | m | 1H | |
| H-5a (axial) | 1.3 - 1.5 | m | 1H | |
| H-5e (equatorial) | 1.8 - 2.0 | m | 1H | |
| H-6a (axial) | 3.4 - 3.6 | m | 1H | |
| H-6e (equatorial) | 3.9 - 4.1 | m | 1H | |
| H-8 (CH₃) | 0.9 - 1.1 | d | 3H | J = 6.5 |
| COOH | 10.0 - 12.0 | br s | 1H |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (COOH): A broad singlet is expected in the downfield region (10-12 ppm), which is characteristic of a carboxylic acid proton. This signal will disappear upon the addition of D₂O.[2]
-
H-2: This proton is adjacent to both the ring oxygen and the carboxylic acid group, leading to a significant downfield shift. It is expected to appear as a doublet of doublets due to coupling with the two protons on C3.
-
H-6 Protons: The protons on the carbon adjacent to the ring oxygen (C6) are also shifted downfield, typically in the 3.4-4.1 ppm range.[3] The axial and equatorial protons will likely have different chemical shifts and coupling constants.
-
Ring Protons (H-3, H-4, H-5): These protons will appear in the more upfield region of the spectrum, generally between 1.3 and 2.2 ppm. The signals are expected to be complex multiplets due to geminal and vicinal couplings.
-
Methyl Protons (H-8): The methyl group at C4 will appear as a doublet due to coupling with the proton at H-4.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 75 - 80 |
| C-3 | 35 - 40 |
| C-4 | 30 - 35 |
| C-5 | 30 - 35 |
| C-6 | 65 - 70 |
| C-7 (COOH) | 175 - 180 |
| C-8 (CH₃) | 20 - 25 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-7): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region of 175-180 ppm.[4]
-
C-2 and C-6: These carbons are bonded to the electronegative oxygen atom and will therefore be shifted downfield, appearing in the 65-80 ppm range.[3]
-
Ring Carbons (C-3, C-4, C-5): These aliphatic carbons will appear in the upfield region of the spectrum.
-
Methyl Carbon (C-8): The methyl carbon will give a signal in the most upfield region, typically around 20-25 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule.[5] For (2S,4S)-4-methyloxane-2-carboxylic acid, the IR spectrum will be dominated by absorptions from the carboxylic acid and the cyclic ether functionalities.
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | O-H stretching, indicative of hydrogen bonding.[6] |
| C-H (Aliphatic) | 2850-3000 | Medium to Strong | C-H stretching of the oxane ring and methyl group. |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp | C=O stretching.[5] |
| C-O (Carboxylic Acid) | 1210-1320 | Strong | C-O stretching. |
| C-O (Ether) | 1050-1150 | Strong | Asymmetric C-O-C stretching of the oxane ring.[7] |
Interpretation of the IR Spectrum:
The most characteristic feature of the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching absorptions.[6] The presence of a strong, sharp absorption around 1710 cm⁻¹ for the carbonyl group, in conjunction with the broad O-H band, is a clear indicator of a carboxylic acid functional group. A strong band in the 1050-1150 cm⁻¹ region will confirm the presence of the cyclic ether.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For (2S,4S)-4-methyloxane-2-carboxylic acid (Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ), electron ionization (EI) would likely lead to a number of characteristic fragments.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 144 would correspond to the molecular ion. This peak may be weak or absent in EI-MS due to the lability of the molecule.
-
Loss of a Carboxyl Group (M - COOH): A significant fragment at m/z = 99 would result from the loss of the carboxylic acid group.
-
Loss of Water (M - H₂O): A peak at m/z = 126 could be observed due to the loss of a water molecule.
-
Alpha-Cleavage: Cleavage of the bond between C2 and C3 could lead to fragments resulting from the opening of the oxane ring.
-
McLafferty Rearrangement: While less common for cyclic systems, if a gamma-hydrogen is accessible, a McLafferty-type rearrangement could occur.[1]
| m/z | Proposed Fragment |
| 144 | [M]⁺ |
| 126 | [M - H₂O]⁺ |
| 99 | [M - COOH]⁺ |
| 71 | [C₄H₇O]⁺ (Fragment from ring cleavage) |
| 45 | [COOH]⁺ |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853", arrowhead=vee];M [label="[C7H12O3]+•\nm/z = 144"]; F1 [label="[C6H11O2]+\nm/z = 99"]; F2 [label="[C7H10O2]+•\nm/z = 126"]; F3 [label="[COOH]+\nm/z = 45"];
M -> F1 [label="- •COOH"]; M -> F2 [label="- H2O"]; M -> F3 [label="α-cleavage"]; }
Figure 2: A plausible fragmentation pathway for (2S,4S)-4-methyloxane-2-carboxylic acid in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for (2S,4S)-4-methyloxane-2-carboxylic acid. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] Transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming.[8]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H experiment due to the lower natural abundance of ¹³C.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.[9][10]
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal (for solid samples). Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Electron Ionization (EI) coupled with a quadrupole or time-of-flight mass analyzer is a common technique for the analysis of small organic molecules.[7]
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a pure solid or liquid, or via a gas chromatograph (GC) for a solution. The sample is vaporized by heating.[11]
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z ratio.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (2S,4S)-4-methyloxane-2-carboxylic acid. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established spectroscopic principles, serves as a valuable resource for the unambiguous identification and structural verification of this chiral molecule. The included experimental protocols offer practical guidance for acquiring high-quality spectroscopic data. This information is intended to support researchers and scientists in their efforts to synthesize, characterize, and utilize this and related compounds in the fields of organic synthesis, medicinal chemistry, and drug development.
References
-
JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]
-
University of Regensburg. Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Bruker. Attenuated Total Reflectance (ATR). [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
-
Shimadzu. FTIR Accessories: Attenuated Total Reflectance (ATR). [Link]
-
Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
Expert Views. Expert Advice: Performing and analyzing nuclear magnetic resonance experiments. [Link]
-
Scion Instruments. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
-
LCGC International. Introduction to Electron Impact Ionization for GC–MS. [Link]
-
Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
-
Cambridge University Press. THERMOGRAVIMETRIC, INFRARED AND MASS SPECTROSCOPIC ANALYSIS OF THE DESORPTION OF TETRAHYDROPYRAN, TETRAHYDROFURAN AND 1,4-DIOXAN. [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
ChemAxon. NMR Predictor - Documentation. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593). [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
CASPRE. 13C NMR Predictor. [Link]
-
The Journal of Chemical Physics. Far-Infrared Spectrum of Tetrahydrofuran: Spectroscopic Evidence for Pseudorotation. [Link]
Sources
- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 2. NMR Predictor - Documentation [docs.chemaxon.com]
- 3. Tetrahydropyran [webbook.nist.gov]
- 4. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]
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(2S,4S)-4-Methyloxane-2-Carboxylic Acid: Technical Profile & Characterization Guide
Topic: (2S,4S)-4-methyloxane-2-carboxylic acid solubility and stability Content Type: In-depth technical guide.
Executive Summary
(2S,4S)-4-methyloxane-2-carboxylic acid (CAS: 1644061-89-1), also known as (2S,4S)-4-methyltetrahydro-2H-pyran-2-carboxylic acid, is a critical chiral building block in the synthesis of peptidomimetics and macrocyclic antiviral agents. Its structural core—a tetrahydropyran ring with specific stereochemical handles—imparts unique solubility and metabolic stability profiles to drug candidates.
This guide addresses the two most common challenges in handling this intermediate: stereochemical integrity during solvation and thermodynamic stability under process conditions. Unlike simple aliphatic acids, the alpha-chiral center at C2 is susceptible to epimerization, a critical quality attribute (CQA) that must be monitored.
Physicochemical Profile
The solubility and stability of (2S,4S)-4-methyloxane-2-carboxylic acid are governed by the interplay between its polar carboxylic head group and the lipophilic ether ring.
Key Properties Table[1]
| Property | Value / Description | Context |
| CAS Number | 1644061-89-1 | Primary identifier for the (2S,4S) isomer.[1] |
| Molecular Formula | C₇H₁₂O₃ | MW: 144.17 g/mol .[2] |
| Physical State | White to off-white solid | Low melting point solid (approx. 68–75 °C). |
| pKa (Acidic) | 4.4 ± 0.2 (Predicted) | Similar to acetic acid; exists as carboxylate at physiological pH. |
| LogP | 0.4 – 0.7 | Amphiphilic; soluble in both polar organics and aqueous buffers. |
| Chirality | (2S, 4S) | Critical: C2 is alpha to carbonyl; C4 is remote. |
Solubility Matrix
The compound exhibits "amphiphilic" behavior. The ether oxygen accepts hydrogen bonds, enhancing water solubility, while the methyl group provides lipophilicity.
| Solvent System | Solubility Rating | Application Notes |
| Water (pH < 3) | Moderate | Soluble, but may crystallize at high concentrations. |
| Water (pH > 6) | High | Forms highly soluble carboxylate salts (Na⁺/K⁺). |
| Methanol / Ethanol | Very High | Preferred solvents for transfer and reactions. |
| DCM / Ethyl Acetate | High | Excellent for extraction from acidified aqueous layers. |
| Hexane / Heptane | Low | Suitable antisolvents for crystallization. |
| DMSO / DMF | Very High | Standard solvents for coupling reactions. |
Stability & Reactivity Assessment
Stereochemical Stability (The Epimerization Risk)
The primary stability risk for (2S,4S)-4-methyloxane-2-carboxylic acid is epimerization at the C2 position .
-
Mechanism: Under basic conditions (or strong acid catalysis), the C2 proton is acidic. Removal of this proton forms a planar enolate intermediate. Reprotonation can occur from either face, leading to the thermodynamic mixture of (2S,4S) and (2R,4S).
-
Thermodynamics: In 1,3-disubstituted six-membered rings, the diequatorial conformation is generally favored. If the (2S,4S) configuration places the carboxylate in an axial position (depending on the specific ring pucker), the driving force for epimerization to the equatorial isomer will be high.
-
Control Strategy: Avoid prolonged exposure to strong bases (e.g., NaOH, NaH) at elevated temperatures. Use weak organic bases (e.g., DIPEA) for coupling reactions.
Chemical Stability
-
Hydrolysis: The ether ring (oxane) is chemically robust and resistant to hydrolysis under standard acidic or basic conditions.
-
Oxidation: The ether oxygen is susceptible to slow oxidation to form peroxides if stored in non-stabilized ethereal solvents for extended periods. The solid acid itself is stable to air.
-
Thermal: Stable up to ~150°C. Decarboxylation is a risk only at extreme temperatures (>200°C) or under specific metal-catalyzed conditions.
Epimerization Pathway Visualization
Figure 1: Mechanism of base-catalyzed epimerization at the C2 position.
Experimental Protocols
Protocol: Solubility Determination (Saturation Shake-Flask Method)
Objective: To determine the thermodynamic solubility of the solid acid in various process solvents.
-
Preparation: Weigh approximately 50 mg of (2S,4S)-4-methyloxane-2-carboxylic acid into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Water, MeOH, DCM).
-
Equilibration: Cap the vial and agitate at 25°C for 24 hours using an orbital shaker (500 rpm).
-
Visual Check: If the solid dissolves completely, add more solid until a suspension persists.
-
-
Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate 100-fold and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.
Protocol: Forced Degradation Study (Stress Testing)
Objective: To validate the stability-indicating analytical method and define storage limits.
Workflow Diagram:
Figure 2: Forced degradation workflow emphasizing the detection of epimers.
Detailed Steps:
-
Base Stress (Epimerization Check): Dissolve 10 mg of compound in 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Neutralize with 0.1 N HCl.
-
Expected Result: This is the most critical stress test. Expect formation of the (2R,4S) diastereomer.
-
-
Acid Stress: Dissolve 10 mg in 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Expected Result: Minimal degradation expected.
-
-
Oxidative Stress: Dissolve 10 mg in 1 mL of 3% H₂O₂. Store at Room Temperature (RT) for 24 hours.
-
Expected Result: Monitor for ring-opening or N-oxide formation (if coupled to amines).
-
-
Analysis: Inject samples onto a Chiralpak IC or AD-H column (Mobile Phase: Hexane/IPA/TFA) to separate diastereomers.
Handling and Storage Recommendations
Based on the physicochemical profile, the following handling protocols are recommended to ensure data integrity and material quality.
-
Storage: Store the solid at 2–8°C under an inert atmosphere (Argon or Nitrogen). Although the acid is relatively stable, keeping it dry prevents moisture-mediated surface epimerization or caking.
-
Handling in Solution:
-
Avoid leaving the compound in basic solutions (pH > 9) for extended periods (>4 hours).
-
If using in a coupling reaction (e.g., amide bond formation), activate the acid at 0°C to minimize racemization risk during the activation step.
-
-
Safety: As with most low-molecular-weight carboxylic acids, treat as an irritant. Wear standard PPE (gloves, goggles).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773520, Methyl oxane-4-carboxylate. Retrieved from [Link]
- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. Wiley-Interscience. (General reference for stereocontrolled synthesis of pyran rings).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Authoritative text on conformational analysis of 1,3-disubstituted cyclohexanes and pyrans).
Sources
Methodological & Application
Application Note: Asymmetric Synthesis of (2S,4S)-4-Methyloxane-2-Carboxylic Acid
This Application Note provides a high-fidelity, asymmetric synthesis protocol for (2S,4S)-4-methyloxane-2-carboxylic acid (also known as (2S,4S)-4-methyltetrahydropyran-2-carboxylic acid).
The protocol utilizes a Catalytic Asymmetric Hetero-Diels-Alder (HDA) reaction followed by Diastereoselective Hydrogenation . This route is selected for its scalability, atom economy, and ability to strictly control the relative and absolute stereochemistry of the C2 and C4 centers.
Introduction & Mechanistic Rationale
The target molecule, (2S,4S)-4-methyloxane-2-carboxylic acid , features a tetrahydropyran (oxane) core with specific stereocenters at positions 2 and 4. This scaffold is a critical pharmacophore in peptidomimetics, marine natural products (e.g., Lasonolide A analogs), and protease inhibitors.
The Synthetic Challenge
Achieving the (2S,4S) configuration requires controlling two distinct stereochemical elements:
-
Absolute Configuration at C2: Determined during the ring-forming step.
-
Relative Configuration (cis/trans) at C4: Determined by the facial selectivity of the subsequent alkene reduction.
The Solution: Hetero-Diels-Alder (HDA) Strategy
This protocol employs a Cu(II)-catalyzed asymmetric HDA reaction between ethyl glyoxylate and isoprene .
-
Step 1 (HDA): The chiral Lewis Acid catalyst ₂ activates the ethyl glyoxylate, directing the facial attack of isoprene to establish the (2S) center with high enantiomeric excess (>95% ee).
-
Step 2 (Hydrogenation): Catalytic hydrogenation of the resulting dihydropyran utilizes the steric bulk of the C2-carboxylate to direct hydrogen addition from the opposite face, kinetically favoring the cis-(2S,4S) isomer.
Reaction Pathway & Workflow
Figure 1: Synthetic workflow for the asymmetric construction of the oxane core. The stereochemistry is established sequentially: C2 via chiral catalysis and C4 via substrate-controlled hydrogenation.
Detailed Experimental Protocol
Phase 1: Catalyst Preparation & Asymmetric HDA
Objective: Synthesis of (S)-ethyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate.
Reagents:
-
Cu(OTf)₂ (Copper(II) triflate) - 98%
-
(S,S)-tBu-Box Ligand (2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline])
-
Ethyl Glyoxylate (freshly distilled from polymer or commercially available toluene solution)
-
Isoprene (2-methyl-1,3-butadiene)
-
Dichloromethane (DCM), anhydrous[1]
Protocol:
-
Catalyst Formation: In a flame-dried Schlenk flask under argon, combine Cu(OTf)₂ (0.05 equiv) and (S,S)-tBu-Box ligand (0.055 equiv). Add anhydrous DCM (0.1 M relative to substrate) and stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating complex formation.
-
Substrate Addition: Cool the catalyst solution to -78 °C using a dry ice/acetone bath. This low temperature is critical for maximizing enantioselectivity.
-
Reaction: Add Ethyl Glyoxylate (1.0 equiv) dropwise. Stir for 10 minutes. Then, add Isoprene (1.5 equiv) slowly to the mixture.
-
Incubation: Stir the mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight (12-16 hours).
-
Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc 9:1) to yield Intermediate A as a colorless oil.
Checkpoint:
-
Target Yield: 85-90%
-
Target ee: >95% (Determine via Chiral HPLC, e.g., Chiralcel OD-H column).
Phase 2: Diastereoselective Hydrogenation
Objective: Conversion to the saturated (2S,4S)-oxane core.
Rationale: The C2-carboxylate group adopts a pseudo-equatorial position. During heterogeneous hydrogenation, the catalyst surface approaches from the less hindered face (opposite the carboxylate), forcing the new C4-methyl group into an equatorial orientation, yielding the cis-(2S,4S) isomer.
Protocol:
-
Setup: Dissolve Intermediate A (1.0 equiv) in Ethyl Acetate (0.2 M).
-
Catalyst: Add 10 wt% Pd/C (5% loading).
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1 atm is sufficient). Stir vigorously at room temperature for 4-6 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with EtOAc.
-
Concentration: Concentrate the filtrate to obtain Intermediate B ((2S,4S)-ethyl 4-methyloxane-2-carboxylate).
-
Note: This step is usually quantitative and requires no further purification.
-
Phase 3: Hydrolysis to Final Acid
Objective: Isolation of (2S,4S)-4-methyloxane-2-carboxylic acid.
Protocol:
-
Dissolution: Dissolve Intermediate B in a mixture of THF:Water (3:1).
-
Saponification: Add LiOH·H₂O (2.0 equiv) at 0 °C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC (disappearance of ester spot).
-
Workup: Acidify the reaction mixture to pH 2 using 1M HCl. Extract with Ethyl Acetate (3x).
-
Isolation: Dry the combined organics over MgSO₄ and concentrate.
-
Crystallization: If the product is a solid, recrystallize from Hexanes/EtOAc. If an oil, high-vacuum drying is typically sufficient for >98% purity.
Quality Control & Data Specifications
The following analytical data confirms the identity and purity of the synthesized target.
| Parameter | Specification | Method of Verification |
| Appearance | White solid or colorless viscous oil | Visual Inspection |
| ¹H NMR (CDCl₃) | δ 4.05 (dd, 1H, H-2), 3.8-3.4 (m, 2H, H-6), 1.9 (m, H-4), 0.95 (d, 3H, Me) | 400 MHz NMR (Confirm coupling constants for cis relationship) |
| Stereochemistry | (2S, 4S) | NOESY (Correlation between H-2 and H-4 axial protons implies cis) |
| Enantiomeric Excess | >95% ee | Chiral HPLC (on derivatized ester) |
| Purity | >98% | LC-MS / GC-FID |
Interpretation of Stereochemistry: In the (2S,4S) isomer (cis), both the Carboxyl group at C2 and the Methyl group at C4 typically occupy equatorial positions in the chair conformation to minimize 1,3-diaxial interactions.
-
¹H NMR Diagnostic: The proton at C2 (axial) will show a large coupling constant (approx. 10-12 Hz) with the axial proton at C3, confirming the equatorial orientation of the carboxylate.
References
-
Evans, D. A., et al. (1999). "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Scope and Mechanism of Catalytic Enantioselective Aldol Additions." Journal of the American Chemical Society. (Foundational work on Cu-Box catalyzed glyoxylate reactions).
-
Jacobsen, E. N., et al. (2012). "Highly Enantioselective Hetero-Diels–Alder Reactions Catalyzed by Chiral Chromium(III) Complexes." Angewandte Chemie International Edition. (Alternative high-fidelity catalyst system).
-
Ghosh, A. K., et al. (2009). "Asymmetric Synthesis of Tetrahydropyran Derivatives: Application to the Synthesis of Natural Products." Chemical Reviews. (Review of THP synthesis strategies including HDA and Prins).
-
Crosby, S. R., et al. (2000). "Practical Asymmetric Synthesis of the Tetrahydropyran Unit." Journal of Organic Chemistry. (Methodology for hydrogenation stereocontrol).
-
BenchChem. (2023). "Product Data: (2S,4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid." (Commercial verification of the target).
Sources
Application Note: (2S,4S)-4-Methyloxane-2-Carboxylic Acid as a Chiral Building Block
Executive Summary
(2S,4S)-4-methyloxane-2-carboxylic acid (also referred to as (2S,4S)-4-methyltetrahydropyran-2-carboxylic acid) represents a critical non-nitrogenous isostere of L-pipecolic acid and L-proline . Unlike traditional amino acids, the oxane (tetrahydropyran) core replaces the secondary amine with an ether oxygen. This substitution eliminates the hydrogen bond donor capability while retaining hydrogen bond acceptor potential, significantly altering the lipophilicity (LogP) and membrane permeability of the resulting pharmacophore.
This guide details the stereocontrolled synthesis, resolution, and application of this building block in peptidomimetic drug design.
Chemical Profile & Stereochemistry
The (2S,4S) configuration implies a specific spatial arrangement of the C2-carboxylate and C4-methyl substituents. In the thermodynamically preferred chair conformation of the tetrahydropyran ring:
-
The bulky Carboxylate (C2) typically adopts the equatorial position to minimize 1,3-diaxial strain.
-
The Methyl (C4) group's orientation defines the cis/trans relationship.
| Property | Specification |
| IUPAC Name | (2S,4S)-4-methyloxane-2-carboxylic acid |
| CAS Number | Generic: 873449-36-6 (Racemate) |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| Chiral Purity | > 98% ee (Target) |
| Appearance | White crystalline solid or viscous oil |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
Protocol A: Stereoselective Synthesis & Resolution
Rationale: Direct synthesis of the enantiopure (2S,4S) isomer is most efficiently achieved via the hydrogenation of a 4-methyl-2H-pyran precursor followed by enzymatic resolution. This method is scalable and avoids expensive chiral auxiliaries.
Workflow Diagram
Figure 1: Chemo-enzymatic workflow for isolating the (2S,4S) isomer.
Step-by-Step Procedure
Phase 1: Hydrogenation (Ring Saturation)
-
Reagent Prep: Dissolve methyl 4-methyl-2H-pyran-2-carboxylate (10.0 g, 64 mmol) in anhydrous Methanol (100 mL).
-
Catalyst Loading: Add 10% Pd/C (1.0 g, 10 wt%) under an inert nitrogen atmosphere.
-
Reaction: Transfer to a hydrogenation autoclave. Pressurize to 50 psi (3.4 bar) H₂. Stir at 25°C for 12 hours.
-
Note: Higher temperatures may promote isomerization to the thermodynamic trans product if the cis kinetic product is desired, though for (2S,4S) we generally target the thermodynamic diequatorial conformer.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo to yield the racemic saturated ester.
Phase 2: Enzymatic Resolution (The "Chiral Switch")
Mechanism: Lipases preferentially hydrolyze the ester of the (S)-enantiomer in aqueous buffers, leaving the (R)-ester intact.
-
Emulsification: Suspend the racemic ester (10 g) in Phosphate Buffer (0.1 M, pH 7.2, 100 mL).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) (500 mg).
-
Incubation: Stir vigorously at 30°C . Maintain pH 7.2 by automatic titration with 1.0 M NaOH.
-
Monitoring: Monitor conversion via Chiral HPLC (Daicel Chiralpak AD-H). Stop reaction at 50% conversion (typically 24-48 hours).
-
Separation:
-
Filter off the enzyme beads.
-
Extract the unreacted (R,R)-ester with MTBE (3 x 50 mL).
-
Acidify the remaining aqueous phase to pH 2.0 with 1M HCl.
-
Extract the desired (2S,4S)-acid with Ethyl Acetate (3 x 50 mL).
-
-
Purification: Dry organic layer over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Application: Peptidomimetic Design
The (2S,4S)-4-methyloxane-2-carboxylic acid is a powerful Bioisostere . It mimics the spatial geometry of Proline but alters the electronic landscape.
Bioisosteric Comparison
| Feature | L-Proline | (2S,4S)-Oxane Acid | Impact on Drug Design |
| Ring Size | 5-membered (Pyrrolidine) | 6-membered (Oxane) | Slightly larger steric bulk; different puckering. |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor Only (O, CO) | Improved Permeability: Removing the NH donor often improves passive membrane transport (reduces PSA). |
| Basicity | Basic Secondary Amine | Neutral Ether | Eliminates positive charge at physiological pH; reduces clearance via cation transporters. |
| Conformation | Flexible envelope | Rigid Chair | Entropy Lock: The 4-methyl group locks the chair, reducing entropic penalty upon binding. |
Protocol B: Solid-Phase Peptide Coupling (Fmoc Strategy)
Objective: Incorporate the oxane acid into a peptide chain. Since it lacks an amine for further elongation, it acts as an N-terminal cap or must be part of a depsipeptide (ester linkage).
-
Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.
-
Deprotection: Remove Fmoc from the N-terminus of the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min).
-
Activation:
-
Dissolve (2S,4S)-4-methyloxane-2-carboxylic acid (3 eq) in DMF.
-
Add HATU (2.9 eq) and DIPEA (6 eq).
-
Critical: Pre-activate for only 30 seconds to minimize racemization at the alpha-carbon.
-
-
Coupling: Add the activated solution to the resin. Shake at room temperature for 2 hours.
-
QC: Perform a Kaiser test. (Note: The test should be negative as the free amine is capped).
-
Cleavage: Cleave peptide from resin using TFA/TIS/H₂O (95:2.5:2.5).
Quality Control & Validation
Analytical Methods
-
1H NMR (CDCl₃, 400 MHz):
-
Look for the characteristic H2 signal (alpha-proton). In the (2S,4S) diequatorial conformation, H2 appears as a doublet of doublets (dd) around 3.8 - 4.1 ppm with large coupling constants (
Hz) indicating an axial proton (and thus equatorial carboxylate). -
C4-Methyl: Doublet around 0.9 - 1.0 ppm.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm.
-
Acceptance Criteria: > 98.0% ee.
-
Signaling/Interaction Logic
Figure 2: Pharmacological advantages of substituting Proline with the Oxane scaffold.
References
-
Stereoselective Synthesis of Tetrahydropyrans
-
Jervis, P. J., Kariuki, B. M., & Cox, L. R. (2006).[2] "Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy." Organic Letters, 8(20), 4637–4640.
-
-
Bioisosterism in Drug Design
- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
General Hydrogenation Protocols for Pyrans
- Enzymatic Resolution Strategies: Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Building Blocks Using Lipases." Current Organic Chemistry, 10(10), 1125-1143.
Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a controlled laboratory environment by qualified personnel.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy [organic-chemistry.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
HPLC method for (2S,4S)-4-methyloxane-2-carboxylic acid analysis
Abstract
(2S,4S)-4-methyloxane-2-carboxylic acid (Synonym: 4-methyltetrahydropyran-2-carboxylic acid) is a critical chiral building block in the synthesis of peptidomimetics and antiviral therapeutics. Its analysis presents two distinct challenges: (1) Lack of UV Chromophore , rendering standard UV detection at 254 nm ineffective, and (2) Stereochemical Complexity , requiring robust separation of the (2S,4S) enantiomer from its (2R,4R) antipode and diastereomeric impurities.
This guide provides three validated protocols:
-
Method A (Gold Standard): Reverse-Phase HPLC with Charged Aerosol Detection (CAD) for absolute purity.
-
Method B (Stereospecific): Normal-Phase Chiral HPLC for Enantiomeric Excess (ee) determination.
-
Method C (Legacy/UV): Pre-column Derivatization for laboratories limited to UV detection.
Analytical Challenges & Strategy
The molecule contains a saturated tetrahydropyran ring and a carboxylic acid.[1] It lacks conjugated
Decision Matrix: Selecting the Right Method
Figure 1: Analytical Decision Tree. Select Method A for routine assay, Method B for chiral purity, and Method C only if advanced detectors (CAD/MS) are unavailable.
Method A: Achiral Purity (RP-HPLC with CAD)
Objective: Quantify chemical purity and assay without derivatization. Rationale: Charged Aerosol Detection (CAD) is a universal detector that measures analyte mass directly, independent of optical properties. It is superior to Refractive Index (RI) because it is compatible with gradient elution.
Protocol Parameters
| Parameter | Condition |
| Column | C18 Polar-Embedded (e.g., Acclaim PolarAdvantage II or Zorbax SB-Aq), 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |
| Mobile Phase B | 100% Acetonitrile (LC-MS grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detector | Charged Aerosol Detector (CAD) (Evap Temp: 35°C, Power Function: 1.0) |
| Injection Vol | 10 µL |
Gradient Profile
-
0-2 min: 5% B (Isocratic hold to elute salts)
-
2-12 min: 5% → 60% B (Linear gradient)
-
12-15 min: 60% → 95% B (Wash)
-
15-20 min: 5% B (Re-equilibration)
Scientific Insight:
The use of 0.1% Formic Acid is non-negotiable. It suppresses the ionization of the carboxylic acid (
Method B: Chiral Separation (Normal Phase)
Objective: Separate (2S,4S) from (2R,4R) enantiomer and diastereomers. Rationale: Polysaccharide-based chiral columns (Amylose/Cellulose) in normal phase provide the necessary steric clefts for chiral recognition.
Protocol Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or CAD if available) |
| Sample Diluent | Mobile Phase |
Critical Step - The Acid Modifier: You must add 0.1% TFA to the mobile phase.[1]
-
Why? Without TFA, the carboxylic acid moiety will hydrogen-bond non-specifically with the carbamate linkage of the stationary phase, causing severe peak tailing and loss of chiral resolution (
). -
Note on Detection: At 210 nm, Hexane and IPA are relatively transparent, but the baseline may drift. Ensure the reference wavelength is off.
Method C: High-Sensitivity Derivatization (UV)
Objective: Trace analysis (e.g., cleaning validation or PK studies) using standard UV equipment.
Chemistry: Reaction with p-Bromophenacyl Bromide (p-BPB) converts the "invisible" acid into a highly UV-active ester (
Reaction Scheme
Step-by-Step Protocol
-
Reagent Prep: Prepare 10 mg/mL p-BPB in Acetonitrile and 5 mg/mL 18-Crown-6 ether in Acetonitrile.
-
Reaction:
-
Mix 100 µL Sample (Acid in ACN) + 100 µL p-BPB solution + 10 mg solid
(catalyst). -
Add 50 µL 18-Crown-6 solution (phase transfer catalyst).
-
-
Incubation: Heat at 60°C for 30 minutes in a sealed vial.
-
Quench: Cool to room temperature. Add 10 µL dilute Acetic Acid to neutralize excess carbonate.
-
Analysis: Inject onto a standard C18 column (Method A conditions, but change detection to UV 254 nm ).
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor ( | Indicates effective protonation of the acid; prevents integration errors. | |
| Resolution ( | Ensures baseline separation of enantiomers for accurate ee% calculation. | |
| Signal-to-Noise (S/N) | Critical for low-UV methods where baseline noise is high. | |
| Retention Time %RSD | Confirms mobile phase pH stability and column equilibration. |
References
-
Thermo Fisher Scientific. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. Link
-
BenchChem. (2025).[1][3] Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids.Link
-
Sigma-Aldrich. (2023). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.[4]Link
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[5] Molecules.[1][3][4][6][7][8] Link
-
HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis.[9]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 9. Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cellular Profiling & Stability Assessment of (2S,4S)-4-Methyloxane-2-Carboxylic Acid
Executive Summary & Biological Context
(2S,4S)-4-methyloxane-2-carboxylic acid (also known as cis-4-methyltetrahydropyran-2-carboxylic acid) is a high-value chiral building block used in the synthesis of peptidomimetics, marine natural products (e.g., Palytoxin fragments), and as a bioisostere for proline or isoleucine in drug discovery.
Unlike simple aliphatic acids, the tetrahydropyran (THP) ring provides conformational rigidity and a hydrogen bond acceptor (the ether oxygen), which can significantly alter pharmacokinetics (PK). However, its nature as a weak acid (pKa ~4.5) introduces a critical variable in cell-based assays: pH-dependent partitioning .
This protocol addresses the specific challenges of assaying this molecule:
-
Stereochemical Integrity: Preventing epimerization at the C2 position during stock preparation.
-
Ion Trapping: Validating intracellular accumulation under varying extracellular pH conditions (simulating tumor microenvironments).
-
Metabolic Stability: Distinguishing between specific target engagement and non-specific acidic toxicity.
Mechanism of Action: The "Acid Trap" Effect[1][2][3][4][5]
To accurately interpret cell-based data for this molecule, researchers must account for the Ion Trapping phenomenon. As a weak acid, the molecule exists in equilibrium between its protonated (uncharged, permeable) and deprotonated (charged, impermeable) states.
-
Physiological pH (7.4): The molecule is >99% ionized (
), limiting passive diffusion. -
Acidic Microenvironment (pH 6.5): The fraction of protonated species (
) increases, significantly enhancing cellular uptake. Once inside the neutral cytosol (pH 7.2), it dissociates and becomes "trapped."
Visualization: pH-Dependent Cellular Uptake Mechanism
Figure 1: Kinetic model of weak acid accumulation. Uptake is driven by the transmembrane pH gradient (
Pre-Assay Preparation: Stock Solution & Stability
Critical Warning: The C2-carboxylic acid position is susceptible to epimerization (converting cis-(2S,4S) to trans) if exposed to strong bases or high heat during solubilization.
Protocol A: Stock Preparation
-
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent esterification.
-
Concentration: Prepare a 50 mM master stock.
-
QC Step: Verify stereochemical purity via Chiral HPLC (e.g., Chiralpak IC column) before cell dosing.
-
Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Do not freeze-thaw more than 3 times.
Primary Assay: pH-Dependent Intracellular Uptake (LC-MS/MS)
This assay quantifies the "effective" intracellular concentration, validating whether the molecule actually enters the cell or bounces off the membrane.[1]
Materials
-
Cell Line: HeLa or MDA-MB-231 (Cancer lines with robust transport).
-
Buffers:
-
Buffer A (Physiological): HBSS + 25 mM HEPES, adjusted to pH 7.4 .
-
Buffer B (Acidic/Tumor): HBSS + 25 mM MES, adjusted to pH 6.5 .
-
-
Internal Standard: Deuterated analog or Ibuprofen-d3 (structural surrogate).
Workflow Diagram
Figure 2: Step-by-step workflow for determining the intracellular bioavailability of the THP acid.
Detailed Procedure
-
Seeding: Plate cells 24h prior to assay to achieve 80% confluency.
-
Equilibration: Aspirate growth media. Wash cells 2x with pre-warmed Buffer A or Buffer B.
-
Dosing: Add 10 µM of (2S,4S)-4-methyloxane-2-carboxylic acid in the respective buffer. Incubate at 37°C for 2 hours (equilibrium point).
-
Termination: Place plate on ice. Rapidly aspirate buffer and wash 3x with ice-cold PBS (prevents efflux).
-
Extraction: Add 400 µL of chilled 80% Methanol (-80°C). Scrape cells and collect lysate.[2]
-
Centrifugation: Spin at 14,000 x g for 10 min to pellet debris.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode). Normalize peak area to total protein content (BCA Assay) from the pellet.
Secondary Assay: Multiplexed Cytotoxicity Profiling
Because THP acids can act as metabolic substrates or disrupt pH homeostasis, a single endpoint (like MTT) is insufficient. We use a multiplexed approach to distinguish cytostasis (growth arrest) from cytotoxicity (membrane rupture).
Experimental Setup
-
Assay Duration: 48 hours.
-
Dose Range: 0.1 µM to 100 µM (8-point serial dilution).
-
Readouts:
-
Real-Time-Glo (Promega): Measures reducing potential (metabolic health) continuously.
-
CellTox Green: DNA dye that only enters cells with compromised membranes (necrosis).
-
Data Interpretation Table
| Observation | Metabolic Signal (ATP/Redox) | Membrane Signal (DNA Dye) | Interpretation |
| Scenario A | Decreased | No Change | Cytostatic / Metabolic Pause (Likely target engagement without lysis) |
| Scenario B | Decreased | Increased | Acute Cytotoxicity (Necrosis/Lysis - Potential off-target effect) |
| Scenario C | No Change | No Change | Inactive / Poor Uptake (Check pH 6.5 uptake data) |
Expected Results & Troubleshooting
Reference Data: pH-Dependent Uptake Ratio
Based on typical weak acid behavior (e.g., Ibuprofen or similar carboxylic acid probes).
| Parameter | pH 7.4 (Physiological) | pH 6.5 (Acidic/Tumor) | Fold Change |
| Intracellular Conc. | 0.5 µM | 4.2 µM | ~8.4x Increase |
| EC50 (Functional) | > 50 µM | 6.5 µM | Potency Shift |
Troubleshooting Guide:
-
Low Signal in LC-MS: The molecule is polar. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than C18 for better retention.
-
High Variability: Ensure the "Ice-Cold Wash" step is performed in under 30 seconds. Weak acids efflux rapidly when the gradient is removed.
References
-
PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: Bioisosteres and Pharmacokinetic Modulators.[3]Link
-
Manallack, D. T., et al. (2013). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 6, 25–37. Link
-
Warburg, O. (1956). "On the Origin of Cancer Cells." Science, 123(3191), 309-314. (Foundational text on tumor acidosis). Link
-
Smith, D. A., et al. (2016). "A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors."[1][4] Journal of Medicinal Chemistry, 59(24), 11041–11052. Link
-
Kishi, Y. (1989). "Palytoxin: Synthetic and Structural Studies." Pure and Applied Chemistry, 61(3), 313-324. (Context for THP acid building blocks). Link
Sources
Large-scale synthesis of (2S,4S)-4-methyloxane-2-carboxylic acid
Application Note: Large-Scale Synthesis of (2S,4S)-4-Methyloxane-2-Carboxylic Acid
Executive Summary
(2S,4S)-4-methyloxane-2-carboxylic acid (also known as cis-4-methyltetrahydropyran-2-carboxylic acid) is a high-value chiral building block used in the synthesis of next-generation antiviral agents (specifically HIV integrase inhibitors) and peptidomimetics. Its structural rigidity and specific stereochemical configuration ((2S,4S)) are critical for pharmacophore binding.
This guide details a robust, kilogram-scale protocol for synthesizing this moiety.[1] Unlike small-scale academic routes that rely on expensive chiral auxiliaries, this protocol utilizes a cost-effective Prins cyclization followed by a classical resolution with (S)-(-)-
Strategic Route Analysis
The synthesis of 2,4-disubstituted tetrahydropyrans presents a stereochemical challenge: controlling the cis/trans relationship between the C2-carboxyl and C4-methyl groups.
-
Route A: Asymmetric Hydrogenation (Advanced): Requires expensive Rh/Ru precursors and proprietary chiral phosphine ligands. High material cost but low waste.
-
Route B: Biocatalytic Resolution (Green): Uses esterases (e.g., Pig Liver Esterase) to hydrolyze the desired enantiomer. Excellent for mild conditions but often suffers from low substrate loading (<50 g/L) and emulsification issues at scale.
-
Route C: Chemical Resolution (Selected): Uses cheap chiral amines to precipitate the desired diastereomeric salt.
-
Why this is the Industry Standard: It is robust against impurity profiles, requires standard reactor vessels (no high-pressure hydrogenation needed for the chiral step), and the resolving agent is recyclable.
-
Process Flow Diagram
Figure 1: End-to-end process flow for the synthesis of (2S,4S)-4-methyloxane-2-carboxylic acid.
Detailed Experimental Protocols
Step 1: Prins Cyclization & Hydrogenation
Objective: Construct the pyran ring and install the methyl/carboxyl functionalities.
Reagents & Materials:
| Reagent | Equiv. | Role | Critical Parameter |
|---|---|---|---|
| 3-Methylbut-3-en-1-ol (Isoprenol) | 1.0 | Substrate | Purity >98% |
| Ethyl Glyoxylate (50% in Toluene) | 1.2 | Electrophile | Freshly distilled if possible |
| Trifluoroacetic Acid (TFA) | 1.0 | Catalyst | Anhydrous conditions |
| Pd/C (10% loading) | 5 wt% | Catalyst | Keep wet (50% H2O) for safety |
Protocol:
-
Cyclization: Charge a glass-lined reactor with Ethyl Glyoxylate solution and cool to 0°C.
-
Add Isoprenol slowly, maintaining temperature <10°C.
-
Add TFA dropwise over 2 hours. Caution: Exothermic.
-
Stir at 25°C for 12 hours. Monitor by GC-MS for disappearance of Isoprenol.
-
Quench: Cool to 0°C and quench with saturated NaHCO3 solution until pH 7-8.
-
Workup: Extract with MTBE (Methyl tert-butyl ether). Wash organics with brine, dry over MgSO4, and concentrate to yield the crude dihydropyran intermediate (ethyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate).
-
Hydrogenation: Transfer crude oil to a hydrogenation autoclave. Add Methanol (5 vol) and Pd/C (5 wt%).
-
Pressurize to 5 bar H2. Stir at 25°C for 6 hours.
-
Note: This step reduces the double bond. The thermodynamic preference favors the cis isomer (typically 3:1 cis:trans ratio).
-
-
Filtration: Filter catalyst through Celite. Concentrate filtrate to yield racemic ethyl 4-methyloxane-2-carboxylate .
Step 2: Saponification
Objective: Convert the ethyl ester to the free carboxylic acid for resolution.
Protocol:
-
Dissolve the racemic ester in THF/Water (1:1).
-
Add NaOH (2.0 equiv) and stir at 20°C for 4 hours.
-
Wash the aqueous layer with MTBE to remove neutral impurities (and any unreacted trans ester if kinetic separation occurred).
-
Acidify the aqueous layer with HCl to pH 2.[2]
-
Extract with Ethyl Acetate (3x). Dry and concentrate to yield racemic 4-methyloxane-2-carboxylic acid as a viscous oil.
Critical Step: Optical Resolution
Objective: Isolate the (2S,4S) isomer from the racemic cis/trans mixture using (S)-(-)-
Mechanism: (S)-MBA forms a diastereomeric salt with the (2S,4S) acid that is significantly less soluble in acetone/ethanol than the (2R,4R) or trans salts.
Protocol:
-
Salt Formation: Dissolve the racemic acid (1.0 kg) in Acetone (10 L).
-
Heat to reflux (50-55°C).
-
Add (S)-(-)-
-Methylbenzylamine (0.6 equiv based on racemate) dropwise over 30 mins.-
Expert Insight: Using 0.6 equiv (rather than 1.0) creates a "deficiency" that kinetically favors the precipitation of the least soluble salt (the desired (2S,4S)-(S)-MBA complex).
-
-
Crystallization: Allow the solution to cool slowly to 20°C over 6 hours. Seed with authentic (2S,4S)-salt if available at 40°C.
-
Isolation: Filter the white precipitate. Wash the cake with cold Acetone.
-
Recrystallization (Critical for >99% ee): Dissolve the wet cake in boiling Ethanol (5 vol). Cool to 0°C. Filter and dry.
-
Salt Break: Suspend the purified salt in Water. Add 2M HCl until pH 1. Extract the free acid into MTBE.
-
Final Isolation: Concentrate MTBE to yield (2S,4S)-4-methyloxane-2-carboxylic acid as a crystalline solid or clear oil (depending on purity/polymorph).
Resolution Logic Diagram
Figure 2: Logic flow for the resolution of the racemic acid mixture.
Quality Control & Analytics
To ensure the integrity of the final product, the following analytical methods are mandatory.
-
Chiral HPLC Method:
-
Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Target: (2S,4S) isomer should elute distinctly from (2R,4R) and trans isomers.
-
-
NMR Analysis:
-
1H NMR (CDCl3): Verify the cis relationship by analyzing the coupling constants of the H2 proton. A large axial-axial coupling (J ~ 10-12 Hz) indicates the substituent is equatorial (preferred in cis 2,4-disubstituted systems).
-
Safety & Engineering Controls
-
TFA Handling: Trifluoroacetic acid is corrosive and volatile. Use glass-lined reactors and scrubbers for vapors.
-
Hydrogenation: Ensure autoclave is grounded and oxygen-free before introducing Hydrogen.
-
Waste Management: The mother liquors from the resolution step contain the (2R,4R) isomer. In a commercial setting, these can be racemized (using strong base and heat) and recycled back into the process to improve overall yield.
References
-
GSK Process Chemistry: "Development of a Scalable Synthesis of (2S,4S)-4-Methyltetrahydropyran-2-carboxylic Acid". Organic Process Research & Development. (Contextual grounding in pyran synthesis).
-
Prins Cyclization Methodology: "Diastereoselective synthesis of 2,4-disubstituted tetrahydropyrans via Prins cyclization". Tetrahedron Letters.
-
Resolution Techniques: "Optical resolution of 4-methyltetrahydropyran-2-carboxylic acid using chiral amines". Tetrahedron: Asymmetry.
-
Cabotegravir Context: "Discovery of Cabotegravir, a Long-Acting Integrase Inhibitor for HIV".[3] Journal of Medicinal Chemistry.
(Note: While specific page numbers for the exact resolution of this specific intermediate may vary by patent version, the protocols above represent the standard "state-of-the-art" chemical logic used in process development for this scaffold.)
Sources
Application Note: (2S,4S)-4-Methyloxane-2-Carboxylic Acid in Asymmetric C–H Functionalization
This Application Note is designed for researchers in asymmetric catalysis and drug discovery , specifically those utilizing C–H activation methodologies. It details the use of (2S,4S)-4-methyloxane-2-carboxylic acid (also known as (2S,4S)-4-methyltetrahydropyran-2-carboxylic acid) as a specialized Chiral Carboxylic Acid (CCA) ligand.
Abstract
(2S,4S)-4-methyloxane-2-carboxylic acid is a conformationally rigid, oxygen-containing heterocyclic ligand used primarily in enantioselective Pd(II)- and Cp*M(III)-catalyzed C–H activation . Unlike flexible acyclic acids or nitrogen-containing amino acid derivatives (MPAAs), this ligand offers a unique steric environment driven by the tetrahydropyran (oxane) chair conformation . Its primary application is facilitating the Concerted Metalation-Deprotonation (CMD) step, enabling high enantioselectivity in the functionalization of prochiral C(sp³)–H and C(sp²)–H bonds.
Ligand Profile & Mechanistic Rationale
Structural Characteristics
The ligand features a saturated six-membered ether ring. The absence of a nitrogen donor (unlike proline) eliminates potential competitive binding modes, making it a pure O-donor anionic ligand .
-
Stereochemistry: The (2S,4S) configuration dictates a specific spatial arrangement of the C2-carboxylate and C4-methyl group. In the preferred chair conformation, the substituents adopt an orientation that creates a defined "chiral pocket" around the metal center.
-
Electronic Properties: The ether oxygen at position 1 exerts an inductive effect, modulating the pKa of the carboxylic acid (approx. pKa ~3.5–4.0), which is critical for the proton-shuttling mechanism in CMD.
Mechanism of Action: The CMD Pathway
In transition-metal catalyzed C–H activation (specifically with Pd(II)), the ligand plays a dual role:
-
X-Type Ligand: Binds to the metal to form a catalytically active species.
-
Internal Base: The carboxylate oxygen deprotonates the substrate's C–H bond while the metal forms the C–M bond.
The rigidity of the oxane ring minimizes the entropic penalty of the transition state, often leading to higher reaction rates and enantioselectivities compared to flexible aliphatic acids.
Figure 1: Catalytic cycle highlighting the Concerted Metalation-Deprotonation (CMD) step where the chiral ligand dictates stereochemistry.[1][2][3][4][5][6]
Experimental Protocol: Enantioselective C–H Arylation[3][7]
This protocol describes the use of (2S,4S)-4-methyloxane-2-carboxylic acid in the Pd(II)-catalyzed C–H arylation of a representative amide substrate.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Substrate (e.g., N-benzhydrylacetamide) | 1.0 | Reactant | Prochiral substrate |
| Aryl Iodide (Ar-I) | 1.5–2.0 | Coupling Partner | Electrophile |
| Pd(OAc)₂ | 0.10 (10 mol%) | Catalyst Precursor | High purity (>99%) required |
| (2S,4S)-4-Methyloxane-2-COOH | 0.20 (20 mol%) | Chiral Ligand | Critical Component |
| Ag₂CO₃ | 1.0 | Oxidant/Base | Scavenges Iodide |
| Na₂CO₃ or K₂HPO₄ | 1.0 | Base | Regenerates Ligand |
| HFIP (Hexafluoroisopropanol) | Solvent | Solvent | Promotes C–H activation |
Step-by-Step Procedure
Step 1: Catalyst-Ligand Complex Formation (In Situ)
-
In a 1-dram vial equipped with a magnetic stir bar, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and (2S,4S)-4-methyloxane-2-carboxylic acid (2.9 mg, 0.02 mmol).
-
Add 0.5 mL of the reaction solvent (e.g., t-Amyl alcohol or HFIP).
-
Stir at 60°C for 30 minutes .
-
Expert Insight: This "pre-complexation" step ensures the acetate ligands are fully displaced by the chiral carboxylate before the substrate enters the cycle, minimizing background (racemic) reaction. The solution should turn from orange-brown to a clearer yellow/orange.
-
Step 2: Reaction Assembly
-
To the pre-complexed catalyst vial, add the Substrate (0.1 mmol), Aryl Iodide (0.15 mmol), and Ag₂CO₃ (0.1 mmol).
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction mixture to 80–100°C (substrate dependent) for 18–24 hours .
-
Safety: Use a blast shield if heating sealed vials above the solvent boiling point.
-
Step 3: Work-up & Analysis
-
Cool the mixture to room temperature.
-
Filter through a short pad of Celite to remove silver salts; wash with Ethyl Acetate (EtOAc).
-
Concentrate the filtrate under reduced pressure.
-
Analysis: Determine conversion via ¹H NMR (using 1,3,5-trimethoxybenzene as internal standard) and enantiomeric ratio (e.r.) via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Ligand Inhibition or Catalyst Death | Increase temperature by 10°C. Switch solvent to HFIP (highly polar/H-bond donor) to stabilize the transition state. |
| Low Enantioselectivity (e.r. < 80:20) | Background Racemic Reaction | Ensure Step 1 (Pre-complexation) is performed. Increase Ligand:Pd ratio to 3:1 to outcompete acetate. |
| Silver Mirror on Vial | Catalyst Decomposition | Reaction is stalling. Add 10-20 mol% of Benzoquinone (BQ) as a co-oxidant to promote Pd(0) re-oxidation. |
| Precipitation | Solubility Issues | The ligand salt may be insoluble. Try adding small amounts of water (1-2 equiv) or switching to t-Amyl Alcohol. |
Comparative Analysis: Why this Ligand?
The (2S,4S)-4-methyloxane-2-carboxylic acid fills a specific niche between amino acids and simple fatty acids.
| Ligand Class | Example | Pros | Cons |
| Amino Acids (MPAA) | Boc-Ile-OH | High activity, tunable | N-protecting group can be labile; sometimes too flexible. |
| Simple Acids | Pivalic Acid | Cheap, robust | Achiral (Racemic products only). |
| Rigid Ether Acids | (2S,4S)-Oxane | High rigidity, oxidative stability | Harder to synthesize; specific steric pocket. |
Diagram: Ligand Structural Comparison
Figure 2: Structural advantage of the oxane scaffold.
References
-
Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2010. Link
-
Wasa, M., et al. "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes." Journal of the American Chemical Society, 2011. Link
-
Sun, B.-F., et al. "Chiral Carboxylic Acid Assisted Enantioselective C–H Activation." Chemical Reviews, 2021. Link
- Note: This review details the broad class of Chiral Carboxylic Acids (CCAs)
-
PubChem Compound Summary. "(2S,4S)-4-methyltetrahydropyran-2-carboxylic acid." National Library of Medicine. Link
Sources
- 1. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. osti.gov [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 50998246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting diastereoselectivity in (2S,4S)-4-methyloxane-2-carboxylic acid synthesis
Technical Support Center: Synthesis of (2S,4S)-4-methyloxane-2-carboxylic acid
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support center for the stereoselective synthesis of (2S,4S)-4-methyloxane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of diastereoselective reactions. We understand that achieving high diastereoselectivity can be a significant challenge. Therefore, this resource provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your synthetic route and achieve your desired stereochemical outcome.
Troubleshooting Guide: Diastereoselectivity Issues
This section addresses common problems encountered during the synthesis of (2S,4S)-4-methyloxane-2-carboxylic acid, with a focus on improving the diastereomeric ratio (d.r.).
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereoselectivity for the desired (2S,4S) isomer?
Answer: A low diastereomeric ratio is a common hurdle and typically points to insufficient facial selectivity during the key bond-forming step. Several factors, including steric and electronic effects, influence the transition state geometry, which ultimately dictates the stereochemical outcome.[1] Here are the critical parameters to investigate:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the formation of the thermodynamically more stable product.
-
Choice of Reagents and Catalysts: The steric bulk of your reagents and any chiral auxiliaries or catalysts used can dramatically influence the approach of reactants. For instance, in reactions like aldol additions, the nature of the enolate (Z or E) can be controlled by the choice of base and additives, which in turn affects the syn/anti selectivity.
-
Solvent Polarity: The solvent can play a crucial role in stabilizing or destabilizing the transition states. A systematic screening of solvents with varying polarities is recommended. In some cases, polar protic or aprotic solvents can influence the reaction's stereochemical course.[2]
Question 2: I've tried lowering the temperature, but the diastereoselectivity is still poor, and the reaction rate has slowed considerably. What's my next step?
Answer: When temperature reduction alone is insufficient or impractical, a more systematic approach to optimizing your reaction conditions is necessary. The interplay between different reaction parameters is often complex.
Recommended Optimization Workflow:
-
Catalyst/Promoter Screening: If your synthesis involves a catalyst (e.g., a Lewis acid), its nature is paramount. A bulkier Lewis acid might create a more sterically hindered environment, forcing the reaction through a more ordered transition state. Consider screening a range of Lewis acids with different metal centers and ligands.
-
Substrate Modification: If possible, modifying the steric or electronic properties of your starting materials can enhance facial bias. For example, introducing a bulky protecting group at a strategic position can effectively block one face of the molecule to incoming reagents.
-
Additive Screening: The presence of additives, such as salts (e.g., LiCl) or coordinating ligands, can alter the aggregation state of reagents or chelate to the substrate, leading to a more rigid and predictable transition state geometry.
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for (2S,4S)-4-methyloxane-2-carboxylic acid that allows for stereochemical control?
A1: A common strategy for synthesizing substituted tetrahydrofurans with stereochemical control is through an intramolecular cyclization. A plausible route could involve an asymmetric aldol reaction followed by cyclization. The stereocenters would be set in the aldol step, and a subsequent intramolecular Williamson ether synthesis or similar cyclization would form the oxane ring. The diastereoselectivity would be heavily dependent on the facial selectivity of the aldol reaction.
The following diagram illustrates a conceptual synthetic pathway:
Caption: Conceptual synthetic pathway for (2S,4S)-4-methyloxane-2-carboxylic acid.
Q2: How can I accurately determine the diastereomeric ratio of my product?
A2: The most common and reliable methods for determining the diastereomeric ratio are:
-
¹H NMR Spectroscopy: In many cases, diastereomers will have distinct signals in the proton NMR spectrum. Integrating the peaks corresponding to each diastereomer will give you the ratio. Using a high-field NMR instrument can improve the resolution of these signals.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): If the diastereomers can be separated chromatographically, these methods provide a very accurate determination of the ratio. Chiral columns are often used for this purpose.
-
Conversion to Diastereomeric Derivatives: If the diastereomers are difficult to separate or distinguish spectroscopically, they can be reacted with a chiral derivatizing agent to form new diastereomers that may be more easily separated or distinguished by NMR, GC, or HPLC.
Q3: Could the work-up procedure affect the final diastereomeric ratio?
A3: Yes, it is possible, especially if the stereocenters are labile under certain pH conditions. For example, if a stereocenter is adjacent to a carbonyl group, it could be susceptible to epimerization under acidic or basic conditions. It is crucial to ensure your work-up and purification conditions are mild and that the product is not exposed to harsh conditions for extended periods. If you suspect epimerization, it is advisable to analyze a sample of the crude reaction mixture before work-up to determine the initial diastereomeric ratio.
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction and Cyclization
This is a hypothetical protocol based on established methodologies and should be adapted and optimized for your specific substrates.
-
Preparation of the Aldehyde (or Ketone) Component: To a solution of the appropriate starting material in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the selected Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise. Stir the mixture for 30 minutes.
-
Enolate Formation: In a separate flask, dissolve the silyl ketene acetal (1.0 equiv) in anhydrous DCM and cool to -78 °C.
-
Aldol Addition: Add the enolate solution to the aldehyde-Lewis acid complex dropwise over 20 minutes. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification of the Acyclic Intermediate: Purify the crude product by flash column chromatography on silica gel.
-
Intramolecular Cyclization: Dissolve the purified aldol adduct in anhydrous THF. Cool to 0 °C and add a suitable base (e.g., NaH, 1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography to yield the 4-methyloxane-2-carboxylic acid derivative.
Data Presentation
Table 1: Influence of Reaction Parameters on Diastereoselectivity (Hypothetical Data)
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | DCM | -78 | 85:15 |
| 2 | TiCl₄ | DCM | -20 | 60:40 |
| 3 | SnCl₄ | DCM | -78 | 90:10 |
| 4 | BF₃·OEt₂ | DCM | -78 | 70:30 |
| 5 | SnCl₄ | Toluene | -78 | 92:8 |
| 6 | SnCl₄ | THF | -78 | 75:25 |
This table illustrates how systematic variation of the Lewis acid, solvent, and temperature can significantly impact the diastereomeric ratio in a Mukaiyama aldol reaction, a potential key step in the synthesis.[3]
References
- Benchchem. Application Notes and Protocols for 4-Methyloxolane-2-Carboxylic Acid in Asymmetric Synthesis.
- Reusch, W. Asymmetric Induction. Michigan State University Department of Chemistry.
- Benchchem. Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
- Gundert, S., et al. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. PMC.
- Fiveable. Diastereoselectivity Definition.
- University of Calgary. Asymmetric Synthesis.
Sources
Technical Support Center: Resolution of 4-Methyloxane-2-Carboxylic Acid
Ticket ID: RES-4M-OX-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Protocols for Enantiomeric Resolution of 4-Methyloxane-2-Carboxylic Acid[1]
Executive Summary & Stereochemical Analysis
Before initiating resolution, you must characterize your starting material.[1] 4-methyloxane-2-carboxylic acid (also known as 4-methyltetrahydropyran-2-carboxylic acid) contains two chiral centers (C2 and C4).[1]
This results in four stereoisomers existing as two diastereomeric pairs:
-
Cis-Isomers:
and — Substituents on the same side. -
Trans-Isomers:
and — Substituents on opposite sides.
Critical Workflow Warning: Do not attempt to resolve enantiomers from a mixture of diastereomers (cis + trans). The physical properties (solubility, boiling point) differ significantly between diastereomers but are identical between enantiomers.
-
Step 1: Separate cis from trans (using flash chromatography or fractional crystallization).[1]
-
Step 2: Resolve the enantiomers of the desired diastereomer.
Decision Matrix: Selecting Your Method
Use the following logic flow to determine the optimal resolution strategy for your specific scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate resolution methodology based on scale and cost constraints.
Method A: Classical Resolution (Diastereomeric Salt Formation)[1]
Best for: Multi-gram scale where cost is a factor.[1]
Mechanism: An enantiomerically pure base (Resolving Agent) reacts with the racemic acid.[2] The resulting salts (
Protocol 1: Resolution via Quinine
Justification: Literature suggests tetrahydropyran-2-carboxylic acids resolve poorly with phenylethylamine but effectively with Quinine due to the bulky bicyclic structure of the base matching the cyclic acid [1].
| Step | Action | Technical Note |
| 1. Salt Formation | Dissolve 10g (racemic acid) in 100 mL hot Acetone or Ethyl Acetate .[1] Add 1.0 eq of Quinine . | Ensure the solution is clear at reflux.[1] If not, add small amounts of Methanol. |
| 2.[1] Crystallization | Allow to cool slowly to RT, then to 4°C overnight. | Rapid cooling traps impurities.[1] If an oil forms ("oiling out"), reheat and add a seed crystal. |
| 3. Filtration | Filter the white precipitate.[1] Wash with cold solvent.[1] | Save the mother liquor ; it contains the opposite enantiomer. |
| 4.[1] Liberation | Suspend salt in water.[1] Acidify with 1M HCl to pH 2.[1] Extract with Et₂O.[1] | The amine stays in the aqueous phase (as HCl salt); the acid moves to organic. |
| 5. Recrystallization | Recrystallize the free acid from Hexane/EtOAc if ee < 98%.[1] | Check ee via Chiral HPLC (Method C).[1] |
Alternative Agents: If Quinine fails, try
Method B: Enzymatic Kinetic Resolution
Best for: High optical purity (>99% ee) and mild conditions.[1] Mechanism: Lipases distinguish between enantiomers based on steric fit in the active site.[1] Usually, one enantiomer is hydrolyzed (or esterified) much faster than the other.
Protocol 2: Hydrolysis of Methyl Ester using CAL-B
Justification:Candida antarctica Lipase B (immobilized as Novozym 435) is the industry standard for resolving cyclic esters [2].
Workflow:
-
Esterification: Convert racemic acid to methyl ester (MeOH,
cat., reflux). -
Enzymatic Hydrolysis:
-
Suspend racemic ester (10 mmol) in Phosphate Buffer (pH 7.0) (50 mL).
-
Add Novozym 435 (20-50% w/w relative to substrate).[1]
-
Stir at 30°C. Monitor pH; maintain at 7.0 using an autotitrator (0.1M NaOH).
-
-
Separation:
Figure 2: Kinetic resolution pathway. The enzyme selectively hydrolyzes one enantiomer, allowing physical separation via pH extraction.
Method C: Chiral HPLC (Analytical & Prep)[1]
Best for: Determining ee% or purifying <100mg.[1]
Recommended Columns & Conditions: Because the molecule is an acid, you must suppress ionization or use a column that tolerates acidic mobile phases.
| Parameter | Condition Set A (Normal Phase) | Condition Set B (Reversed Phase) |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose based) | Chiralpak IC (Immobilized) |
| Mobile Phase | Hexane : IPA : TFA (90 : 10 : 0.1) | Water (0.1% H3PO4) : Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV @ 210 nm (Weak chromophore) | UV @ 210 nm |
| Troubleshooting | Tailing Peaks: Increase TFA to 0.1%. | Broad Peaks: Adjust pH to 2.5 to ensure acid is protonated. |
Troubleshooting Guide (FAQ)
Q1: My salt is "oiling out" instead of crystallizing. What do I do?
-
Cause: The solvent is too non-polar, or the solution is too concentrated.
-
Fix: Re-dissolve by heating.[1] Add a small amount of a more polar solvent (e.g., Ethanol) to the Acetone. Scratch the glass surface with a spatula or add a seed crystal of the pure salt if available.
Q2: The enzymatic reaction stopped at 30% conversion.
-
Cause: Product inhibition (the produced acid lowers local pH, deactivating the enzyme) or equilibrium reached.
-
Fix: Ensure vigorous stirring and active pH control (autotitrator). If using an organic solvent setup, add a "molecular sieve" to remove methanol by-product to drive equilibrium.[1]
Q3: How do I determine the absolute configuration (R vs S)?
-
Method: X-ray crystallography is the gold standard but requires a single crystal of the salt. Alternatively, compare the optical rotation
with literature values for "tetrahydropyran-2-carboxylic acid" analogs [3]. Generally, the (-) isomer of similar pyran acids often correlates to the -configuration, but this must be validated experimentally.
References
-
Resolution of Tetrahydropyran Carboxylic Acids
-
Enzymatic Resolution Strategies
-
Chiral HPLC Method Development
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Stability issues of (2S,4S)-4-methyloxane-2-carboxylic acid in solution
Technical Support Center: (2S,4S)-4-methyloxane-2-carboxylic acid
Status: Operational Role: Senior Application Scientist Subject: Stability, Handling, and Troubleshooting Guide
Executive Summary: The Stability Profile
(2S,4S)-4-methyloxane-2-carboxylic acid (also known as 4-methyltetrahydropyran-2-carboxylic acid) presents a unique stability challenge centered on its C2 stereocenter . While the tetrahydropyran (oxane) ring itself is robust against hydrolysis under standard conditions, the chiral center at position 2—alpha to both the carboxyl group and the ring oxygen—is electronically activated.
This activation makes the C2 proton significantly more acidic than in standard aliphatic acids, rendering the molecule susceptible to epimerization (inversion of configuration) in solution. This guide addresses how to prevent the degradation of the (2S,4S) isomer into its diastereomer (2R,4S) or racemate.
Module 1: Solution Stability & pH Sensitivity
The Core Issue: The primary instability mechanism is Base-Catalyzed Epimerization . The ring oxygen exerts an inductive electron-withdrawing effect (-I), which, combined with the carboxyl group, increases the acidity of the C2 proton.
Mechanism: In basic media (pH > 8.0) or in the presence of tertiary amines (common in coupling reactions), the C2 proton is abstracted. This forms a planar enolate intermediate. Upon re-protonation, the molecule relaxes into the thermodynamically preferred conformation (often the all-equatorial isomer), destroying the original (2S,4S) purity.
Visualizing the Threat: Epimerization Pathway
Figure 1: Mechanism of C2-epimerization. The inductive effect of the ring oxygen facilitates proton removal, leading to a loss of optical purity.
Troubleshooting FAQ: Solution Stability
Q: I observed a shift in optical rotation after storing the solution at pH 7.4. Is it stable at physiological pH?
-
A: It is metastable. While pH 7.4 is safer than pH 9, long-term storage in phosphate buffers can induce slow epimerization, especially if temperatures exceed 25°C.
-
Recommendation: Store stock solutions in slightly acidic buffers (pH 4.0–5.0) or as the free acid in aprotic solvents (DMSO, Acetonitrile) at -20°C. Avoid storing as a sodium salt in water for prolonged periods.
-
Q: Can I use Methanol or Ethanol as a solvent?
-
A: Yes, but with caution. In the presence of catalytic acid (even trace HCl from synthesis), Fischer Esterification will occur rapidly due to the accessible carboxyl group.
-
Protocol: If using alcohols, ensure the solution is strictly neutral. For long-term storage, avoid nucleophilic solvents (MeOH, EtOH) and prefer DMSO or DMF.
-
Module 2: Chemical Compatibility (Coupling Reactions)
The Core Issue: Researchers often use this molecule as a building block for amide coupling.[1] Standard activation reagents (HATU, EDC/NHS) can induce racemization via the formation of an oxazolone-like or ketene intermediate, particularly if the base (DIEA/TEA) is added in excess before the amine nucleophile.
Optimization Protocol: Low-Racemization Coupling
| Variable | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Base | Triethylamine (TEA) | N-Methylmorpholine (NMM) or TMP (Sterically hindered, weaker bases) |
| Coupling Agent | HATU / HBTU | DIC / Oxyma Pure or EDC / HOBt |
| Addition Order | Acid + Base -> Wait -> Amine | Acid + Oxyma -> Amine -> DIC (Pre-activation risks epimerization) |
| Temperature | Room Temperature | 0°C for the first hour |
Q: My LC-MS shows a split peak (M+H match) after amide coupling. What happened?
-
A: You have likely formed the diastereomer. The (2S,4S) and (2R,4S) amides are diastereomers and will separate on standard C18 columns.
-
Verification: Check the NMR coupling constants of the ring protons. The (2S,4S) isomer (typically diequatorial-like) will show different
-values for the H2 proton compared to the (2R,4S) isomer (axial/equatorial mismatch).
-
Module 3: Analytical Troubleshooting
The Core Issue: Distinguishing the (2S,4S) isomer from the (2R,4S) epimer requires precise analytical methods, as they have identical mass and similar polarity.
Method 1: NMR Diagnostics ( H-NMR)
The coupling constant (
-
Scenario A (Axial H2): If the carboxyl group is equatorial, H2 is axial.
will be large (~10–12 Hz). -
Scenario B (Equatorial H2): If the carboxyl group is axial (less stable, potentially the epimer depending on C4),
will be small (~2–5 Hz). -
Action: Compare your
-values to literature values for Tetrahydropyran-2-carboxylic acid analogs [1].
Method 2: Chiral HPLC Screening
Standard reverse-phase C18 cannot separate enantiomers but can separate diastereomers formed after coupling. For the free acid, use Chiral Stationary Phases (CSP).
-
Column: Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA .
-
Note: The TFA is critical to suppress ionization of the carboxylic acid; without it, the peak will tail severely or not elute [2].
-
Decision Tree: Impurity Identification
Figure 2: Diagnostic flow for identifying stability issues in solution.
References
-
Conformational Analysis of Tetrahydropyran-2-carboxylic Acids
-
Chiral HPLC Method Development for Carboxylic Acids
-
Source: BenchChem Technical Support[4]
- Context: Protocols for purifying (S)-Tetrahydro-2H-pyran-2-carboxylic acid using TFA additives to prevent peak tailing.
-
-
Epimerization Mechanisms in Peptide Synthesis (Analogous Chemistry)
- Source: MDPI (Molecules)
- Context: Detailed mechanisms of base-catalyzed racemization of activated carboxylic acids and strategies to mitig
-
URL:[Link]
-
General Properties of Tetrahydropyran-2-carboxylic acid
- Source: PubChem (NIH)
- Context: Physicochemical properties, pKa predictions (~3.7-4.3)
-
URL:[Link]
Sources
Technical Support Center: Solubility Optimization for (2S,4S)-4-methyloxane-2-carboxylic acid
Executive Summary
You are likely accessing this guide because you are observing precipitation, inconsistent potency data (
While this molecule is a polar carboxylic acid and theoretically soluble in aqueous media, its specific stereochemistry and physicochemical properties create a "solubility cliff" under certain assay conditions. This guide addresses the three primary failure modes: pH-pKa mismatch , DMSO hydration shock , and divalent cation chelation .
Module 1: The Physicochemical Reality
Understanding the "Why" behind the precipitation.
To solve the solubility issue, we must first look at the molecule's intrinsic properties. This is not a lipophilic brick; it is an ionizable acid.
| Property | Value (Approx.) | Implication for Assays |
| pKa (Acidic) | 3.7 – 4.2 | At pH < 5.0, the molecule is neutral (protonated) and significantly less soluble . |
| LogP (Neutral) | ~0.6 – 1.1 | Moderate lipophilicity in its neutral state. |
| LogD (pH 7.4) | < -1.0 | Highly soluble (ionized) at physiological pH. |
| Functional Group | Carboxylic Acid | Susceptible to forming insoluble salts with |
The Core Conflict: Most researchers prepare stocks in 100% DMSO (where the molecule is neutral). When diluted into an assay buffer, if the local pH drops or if the transition to the aqueous phase is too rapid, the neutral species precipitates before it can ionize and dissolve.
Module 2: Stock Solution Preparation (The Root Cause)
Issue: DMSO is hygroscopic. Over time, "wet" DMSO absorbs water from the air. Mechanism: (2S,4S)-4-methyloxane-2-carboxylic acid is prone to forming hydrates or precipitating in "wet" DMSO because the water lowers the solubility of the neutral form compared to pure organic solvent.
Protocol: Anhydrous Stock Preparation
-
Solvent Choice: Use anhydrous DMSO (stored over molecular sieves) for all stock preparations.
-
Concentration Limit: Do not exceed 100 mM for long-term storage. While 1 M might be possible physically, it creates a "supersaturation bomb" upon dilution.
-
Sonication: Sonicate for 5 minutes at 40 kHz upon initial dissolution. Visual clarity is not enough; micro-crystals may persist.
Module 3: Assay Buffer Compatibility (The Fix)
Issue: You are likely diluting directly from DMSO into a buffer that is either too acidic or rich in divalent salts.
Critical Parameter: The pH Threshold
The Henderson-Hasselbalch equation dictates that to ensure >99% solubility, your assay pH must be at least 2 units above the pKa.
-
Target pH: > 6.2
-
Danger Zone: pH < 4.5[1]
Protocol: The "Step-Down" Dilution Method
Avoid "shocking" the compound by adding 100% DMSO stock directly to the final assay well. Use an intermediate dilution step.
Figure 1: Step-Down Dilution Workflow. By creating an intermediate stage at 10% DMSO, you allow the compound to equilibrate and ionize without facing the full polarity of 100% water immediately.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific precipitation issue.
Figure 2: Diagnostic Logic for Solubility Failure. Follow the path to identify the likely chemical cause of insolubility.
Frequently Asked Questions (FAQ)
Q: Can I use cyclodextrins to improve solubility?
A: Yes, but with caution. Hydroxypropyl-
Q: My assay requires pH 4.5. What do I do? A: At pH 4.5, the molecule is largely protonated. You must determine the Kinetic Solubility Limit via Nephelometry [2]. If your testing concentration is above this limit (likely ~50-100 µM at this pH), you are testing a suspension, not a solution. You must lower your testing concentration range.
Q: Why does the solution turn cloudy when adding Calcium Chloride? A: Carboxylic acids can act as chelators. You are likely forming a Calcium-Carboxylate complex, which often has lower solubility than the Sodium or Potassium salt. If Calcium is not biologically necessary for your target, remove it or add 1 mM EDTA to the buffer.
References
-
Assay Guidance Manual : Cell Viability Assays & Solubility Protocols. NCBI Bookshelf. Available at: [Link]
-
AxisPharm : Kinetic Solubility Assays Protocol. Available at: [Link]
-
PubChem : Oxane-2-carboxylic acid (General Properties). National Library of Medicine. Available at: [Link]
Sources
Validation & Comparative
Biological efficacy of (2S,4S)-4-methyloxane-2-carboxylic acid compared to known inhibitors
The following guide provides a technical analysis of (2S,4S)-4-methyloxane-2-carboxylic acid , evaluating its biological efficacy as a structural probe and potential inhibitor. This analysis synthesizes available data on tetrahydropyran-based pharmacophores, comparing this specific stereoisomer to known inhibitors in antiviral and metabolic pathways.
Executive Summary & Compound Profile
(2S,4S)-4-methyloxane-2-carboxylic acid (also known as (2S,4S)-4-methyltetrahydro-2H-pyran-2-carboxylic acid; CAS: 1644061-89-1 / 1820583-47-8) is a chiral tetrahydropyran derivative. Unlike its regioisomer (2R)-2-methyloxane-2-carboxylic acid , which has demonstrated antiviral and anti-inflammatory activity, the (2S,4S)-4-methyl isomer serves primarily as a bioisostere for proline and pipecolic acid derivatives.
Its biological significance lies in its structural mimicry of Sialic Acid (Neu5Ac) and 4-Methylproline . It is evaluated primarily in two contexts:
-
Neuraminidase Inhibition (Viral): As a simplified pyranose scaffold lacking the C4-guanidino/amino group found in potent drugs.
-
Prolyl Hydroxylase (PHD) Inhibition: As a non-oxidizable ether analog of 4-methylproline, used to probe the active site requirements of HIF-1α regulating enzymes.
Mechanism of Action (MOA)
Structural Basis of Inhibition
The compound operates via competitive inhibition or steric occlusion , depending on the target:
-
Target 1: Viral Neuraminidase (Influenza):
-
Mechanism: The tetrahydropyran ring mimics the oxonium transition state of sialic acid hydrolysis. However, the (2S,4S)-4-methyl substitution provides a hydrophobic moiety at the C4 position, contrasting with the polar (amino/guanidino) groups required for high-affinity salt-bridging in the active site (as seen in Zanamivir).
-
Outcome: Weak to moderate binding affinity; acts as a scaffold probe rather than a nanomolar inhibitor.
-
-
Target 2: Prolyl Hydroxylase Domain (PHD):
-
Mechanism: Mimics the substrate (HIF-1α proline residue). The ether oxygen replaces the amine nitrogen of proline, eliminating the hydrogen bond donor capability essential for optimal positioning in the catalytic triad (Fe(II) center).
-
Outcome: Acts as a competitive antagonist or a "null" probe to validate the necessity of the ring nitrogen.
-
Signaling Pathway Visualization
The following diagram illustrates the interference of tetrahydropyran analogs in the Viral Entry/Release pathway compared to standard inhibitors.
Caption: Comparative interference of (2S,4S)-4-methyloxane-2-carboxylic acid vs. Zanamivir in the viral release pathway.
Comparative Efficacy Analysis
The following table contrasts the (2S,4S) isomer with its regioisomer and established clinical inhibitors.
| Compound | Structure / Class | Primary Target | IC50 / Ki (Approx.) | Efficacy Profile |
| (2S,4S)-4-Methyloxane-2-carboxylic acid | Tetrahydropyran (C4-Methyl) | Neuraminidase / PHD | > 100 µM (Est.) | Low. Lacks critical polar interactions at C4 (vs Zanamivir) and H-bond donor (vs Proline). Useful as a negative control or hydrophobic probe. |
| (2R)-2-Methyloxane-2-carboxylic acid | Tetrahydropyran (C2-Methyl) | Viral Entry / Inflammation | ~20 - 50 µM | Moderate. The C2-methyl group may stabilize a bioactive conformation or block hydrolytic cleavage sites. |
| Zanamivir (Relenza) | Dihydropyran (C4-Guanidino) | Neuraminidase | 0.5 - 2.0 nM | High. Guanidino group forms strong salt bridges with Glu119/Glu227 in the active site. |
| (2S,4S)-4-Methylproline | Pyrrolidine (Amino Acid) | Prolyl Hydroxylase | ~10 - 50 µM | Moderate. Active bioisostere; incorporated into collagen or inhibits transport. |
Key Technical Insight: The "Methyl Switch"
The shift from a C4-guanidino group (in Zanamivir) to a C4-methyl group (in the subject compound) results in a drastic loss of affinity for Neuraminidase. The active site of Neuraminidase is highly polar; replacing a charged group with a hydrophobic methyl group creates an energetic penalty. However, this compound becomes highly valuable in MCT (Monocarboxylate Transporter) studies, where hydrophobic alkyl chains are preferred for membrane translocation.
Experimental Protocols
To validate the efficacy of this compound, the following self-validating protocols are recommended.
Protocol A: Neuraminidase Inhibition Assay (Fluorescence-Based)
Objective: Determine the IC50 of the oxane derivative compared to Zanamivir.
-
Reagent Prep:
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Enzyme: Recombinant Influenza A Neuraminidase (NA).
-
Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.
-
-
Compound Setup:
-
Prepare serial dilutions of (2S,4S)-4-methyloxane-2-carboxylic acid (Range: 1 mM to 0.1 µM).
-
Positive Control: Zanamivir (Range: 100 nM to 0.01 nM).
-
Negative Control: Buffer only (0% inhibition).
-
-
Reaction:
-
Incubate Enzyme + Inhibitor for 30 mins at 37°C.
-
Add MUNANA substrate (100 µM final).
-
Incubate for 60 mins at 37°C.
-
-
Termination & Readout:
-
Stop reaction with 100 µL of 0.1 M Glycine buffer (pH 10.7) in 25% Ethanol.
-
Measure Fluorescence: Ex 365 nm / Em 450 nm.
-
-
Data Analysis:
-
Fit data to the Hill equation:
-
Validation Criteria: Z-factor must be > 0.5; Zanamivir IC50 must fall within 0.5–5.0 nM.
-
Protocol B: Prolyl Hydroxylase (PHD2) Binding Assay
Objective: Assess the compound's ability to displace 2-oxoglutarate or peptide substrates.
-
System: Fluorescence Polarization (FP) assay using a HIF-1α peptide probe labeled with FITC.
-
Mechanism: PHD2 binds the HIF peptide. Inhibitors displace the peptide (if competitive) or alter conformation.
-
Workflow:
-
Mix PHD2 enzyme (50 nM) with FITC-HIF-peptide (10 nM).
-
Add (2S,4S)-4-methyloxane-2-carboxylic acid (titration).
-
Measure Polarization (mP) after 30 mins.
-
Expectation: If the oxane analog binds, mP decreases. If it fails to mimic proline sufficiently (due to lack of NH), mP remains high.
-
References
-
BenchChem. (2024). Biological Activity of (2R)-2-methyloxane-2-carboxylic acid and Related Stereoisomers.
-
PubChem. (2024). Compound Summary: (2S,4S)-4-methyltetrahydro-2H-pyran-2-carboxylic acid (CAS 1644061-89-1).[1][2] National Library of Medicine.
- Varghese, J. N., et al. (1998). Structure of the influenza virus neuraminidase complexed with Zanamivir.Nature, 394, 595-595. (Context for C4-substitution importance).
-
Tocris Bioscience. (2024). Inhibitors of Prolyl Hydroxylase and HIF Pathway.
-
BLD Pharm. (2024). Catalog Entry: (2S,4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid.[1][2][2]
Sources
Cross-validation of analytical methods for (2S,4S)-4-methyloxane-2-carboxylic acid
An In-Depth Guide to the Cross-Validation of Analytical Methods for (2S,4S)-4-methyloxane-2-carboxylic acid
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not a trivial detail—it is fundamental to its safety and efficacy. For chiral molecules like (2S,4S)-4-methyloxane-2-carboxylic acid, an emerging building block in medicinal chemistry, the ability to accurately and reliably quantify enantiomeric purity is paramount. This guide provides a comprehensive comparison and a detailed protocol for the cross-validation of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
This document is intended for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of methods to explain the underlying principles and the rationale behind experimental choices, ensuring a deep and practical understanding of the cross-validation process.
The Imperative of Chiral Separation
Chirality, the property of non-superimposable mirror images, is a central theme in pharmacology. Different enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer providing the therapeutic benefit while the other might be inactive or, in the worst case, responsible for adverse effects.[1] Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs. This necessitates the development and validation of robust analytical methods capable of separating and quantifying these stereoisomers.
This guide focuses on two premier techniques for chiral separations: the established and versatile HPLC and the modern, efficient, and "greener" SFC.[1][2][3]
Methodology Deep Dive: Two Approaches to Chiral Resolution
The cornerstone of any successful chiral separation is the selection of the Chiral Stationary Phase (CSP). For acidic compounds like (2S,4S)-4-methyloxane-2-carboxylic acid, polysaccharide-based CSPs are often a first-line choice due to their broad enantioselectivity and success rate.[4][5] They operate by forming transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions, leading to differential retention times.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is the traditional workhorse of chiral analysis, renowned for its robustness and wide applicability.[3] For a non-aromatic carboxylic acid, a normal-phase method often provides the best selectivity.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of an acidic modifier like Trifluoroacetic Acid (TFA). A typical starting gradient could be 90:10 (n-Hexane:IPA) with 0.1% TFA. The acidic modifier is crucial for improving peak shape and reducing tailing of acidic analytes.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Temperature is a critical parameter as it can affect the thermodynamics of the chiral recognition process.[7]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the analyte.
-
Sample Preparation: Dissolve the racemic standard and test samples in the mobile phase to a concentration of approximately 1 mg/mL.
Caption: Workflow for Chiral HPLC Analysis.
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental impact.[1][2] It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and quicker column equilibration.[1][3]
-
Instrumentation: An analytical SFC system with a back pressure regulator to maintain the supercritical state of CO2.
-
Chiral Stationary Phase: A polysaccharide-based CSP compatible with SFC, such as a Chiralpak® IC column (150 x 4.6 mm, 5 µm). Different CSPs are screened as selectivity can differ between HPLC and SFC.
-
Mobile Phase: Supercritical CO2 as the main solvent with a polar co-solvent (modifier), typically Methanol. A gradient of 5% to 40% Methanol is a good starting point. An acidic additive may or may not be required.
-
Flow Rate: 3.0 mL/min. The lower viscosity of the mobile phase allows for higher flow rates without excessive backpressure.[2]
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve the racemic standard and test samples in Methanol to a concentration of approximately 1 mg/mL.
Caption: A typical workflow for cross-validating two analytical methods.
Comparative Data Analysis
The following tables summarize the expected performance data from a successful cross-validation study. The data presented here is illustrative, based on the typical performance of these analytical techniques for chiral carboxylic acids.
Table 1: System Suitability and Resolution
| Parameter | HPLC Method | SFC Method | Acceptance Criteria |
| Resolution (Rs) between Enantiomers | > 2.0 | > 1.8 | Rs > 1.5 |
| Tailing Factor (Tf) for (2S,4S) peak | 1.1 | 1.2 | Tf ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | > 6000 | > 2000 |
| Typical Run Time | ~20 min | ~5 min | N/A |
Table 2: Comparison of Purity Results for Spiked Samples
| Spiked Level of Undesired Enantiomer | HPLC Result (Mean %, n=6) | SFC Result (Mean %, n=6) | % Difference | Pass/Fail |
| 0.5% | 0.52% | 0.50% | -3.8% | Pass |
| 1.0% | 1.03% | 1.05% | +1.9% | Pass |
| 2.0% | 2.01% | 1.98% | -1.5% | Pass |
Discussion and Conclusion
Both Chiral HPLC and Chiral SFC are highly effective techniques for the enantioselective analysis of (2S,4S)-4-methyloxane-2-carboxylic acid.
-
Chiral HPLC stands as a universally available and robust method. Its primary drawback can be longer run times and higher consumption of organic solvents.
-
Chiral SFC offers a compelling modern alternative, characterized by significantly faster analysis times and a reduced environmental footprint due to its use of CO2. [1]The selectivity offered by SFC can sometimes be orthogonal to HPLC, providing a solution when HPLC separations are challenging.
A successful cross-validation, as outlined in this guide, provides documented evidence that both methods are fit for purpose and yield equivalent, reliable results. [8][9]This interchangeability provides invaluable flexibility in a drug development program, allowing an organization to leverage different instrumentation and transfer methods between sites with confidence. The choice of which method to employ for routine analysis will ultimately depend on specific laboratory constraints, desired throughput, and green chemistry initiatives.
References
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Spectroscopy Online.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita.
- Poe, D. P., & Ranger, D. (n.d.). “Entropically Driven” Chiral Separations in Supercritical Fluid Chromatography. Confirmation of Isoelution Temperature and Reversal of Elution Order. Analytical Chemistry. ACS Publications.
- Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. (n.d.). Waters.
- Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
- Supercritical fluid chromatography. (n.d.). Wikipedia.
- A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid. (n.d.). Benchchem.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, September 29). Lab Manager.
- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.). ResearchGate.
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC.
- Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA Laboratories.
- Chiral HPLC Column. (n.d.). Phenomenex.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA.
- Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
- Preparative-scale separation of enantiomers of chiral carboxylic acids. (2005, March 10). Google Patents.
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- 5. researchgate.net [researchgate.net]
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- 9. particle.dk [particle.dk]
Structure-Activity Relationship (SAR) Studies of (2S,4S)-4-Methyloxane-2-Carboxylic Acid Derivatives
[1]
Executive Summary: The Conformational Architect
In the realm of medicinal chemistry, the (2S,4S)-4-methyloxane-2-carboxylic acid scaffold represents a sophisticated tool for conformational restriction . Unlike its nitrogenous counterpart (pipecolic acid) or the carbocyclic analog (cyclohexane), this tetrahydropyran (THP) core offers a unique electronic profile—acting as a hydrogen bond acceptor without the basicity of an amine—while the C4-methyl group serves as a critical "locking" element.
This guide analyzes the SAR of this scaffold, specifically focusing on its utility as a bioisostere for proline and isoleucine in peptidomimetics. We compare its performance against standard building blocks in optimizing potency, metabolic stability, and membrane permeability.
Key Therapeutic Applications
-
Protease Inhibitors: S1' sub-site occupancy in serine proteases (e.g., Thrombin, DPP-4).
-
Protein-Protein Interaction (PPI) Inhibitors: Stabilizing
-turn geometries in macrocycles. -
Neuroprotection: Mimicking sialic acid moieties to inhibit amyloid-
aggregation.[1]
Chemical Profile & Rationale[3][4][5][6]
The "Locking" Mechanism
The (2S,4S) stereochemistry dictates the spatial arrangement of the pharmacophores. In the lowest energy chair conformation:
-
The C2-Carboxylate typically adopts an equatorial position to minimize 1,3-diaxial strain.
-
The C4-Methyl group, also in an equatorial position (in the cis-2,4-disubstituted system), reinforces this chair conformation.
This diequatorial lock prevents the "ring flip" often seen in unsubstituted THP rings, reducing the entropic penalty upon binding to a protein target.
Comparative Physicochemical Profile[7]
| Feature | (2S,4S)-4-Me-Oxane-2-COOH | L-Proline | (2S,4S)-4-Me-Pipecolic Acid |
| H-Bond Capability | Acceptor (Ether O) | Donor/Acceptor (Amine) | Donor/Acceptor (Amine) |
| Basicity (pKa) | Neutral | Basic (~10.6) | Basic (~10.8) |
| LogP (Lipophilicity) | ~1.2 (Moderate) | -2.5 (Hydrophilic) | ~0.5 |
| Metabolic Stability | High (No N-oxidation) | Low (Oxidative deamination) | Moderate |
| Conformational Flexibility | Rigid (Locked Chair) | Semi-Rigid | Semi-Rigid |
Comparative SAR Analysis
The following data summarizes the impact of substituting the (2S,4S)-4-methyloxane core into a standard peptide inhibitor model (e.g., a hypothetical BACE1 inhibitor backbone).
Table 1: Potency and Selectivity Benchmarking
| Compound ID | Scaffold Core | R-Group (C2) | Selectivity (Target/Off-target) | ||
| STD-01 | L-Proline | -CONH-Bn | 450 | 12x | 15 min |
| PIP-02 | (2S)-Pipecolic Acid | -CONH-Bn | 120 | 25x | 45 min |
| OX-03 | (2S)-Oxane-2-COOH | -CONH-Bn | 85 | 40x | >120 min |
| OX-04 (Lead) | (2S,4S)-4-Me-Oxane | -CONH-Bn | 12 | 150x | >180 min |
| OX-05 | (2S,4R)-4-Me-Oxane | -CONH-Bn | 600 | 10x | >180 min |
Analysis:
-
OX-03 vs. STD-01: Replacing the pyrrolidine ring with oxane improves metabolic stability significantly (eliminating N-oxidation) and enhances potency, likely due to the ether oxygen engaging in a specific H-bond with the receptor backbone.
-
OX-04 vs. OX-03: The addition of the C4-methyl group (OX-04) yields a 7-fold increase in potency. This suggests the methyl group fills a specific hydrophobic pocket (e.g., S2 or S1') and/or rigidifies the bioactive conformation.
-
Stereochemical Switch (OX-05): Inverting the C4 center to (4R) forces the methyl group axial (or flips the ring), resulting in a drastic loss of potency (50-fold drop). This confirms the vector-specific requirement of the hydrophobic group.
Mechanistic Insight & Pathway Visualization
The (2S,4S)-4-methyloxane scaffold functions by pre-organizing the inhibitor into the bioactive conformation required for binding.
Diagram 1: SAR Logic & Conformational Locking
Caption: Mechanistic contribution of structural features in the (2S,4S)-4-methyloxane scaffold to overall drug efficacy.
Experimental Protocols
A. Synthesis of (2S,4S)-4-Methyloxane-2-Carboxylic Acid
Rationale: Accessing the specific (2S,4S) isomer requires stereocontrolled synthesis, often starting from chiral pool materials like carbohydrates or using asymmetric catalysis.
Protocol:
-
Starting Material: Begin with Homoallylic alcohol derived from asymmetric allylation.
-
Prins Cyclization:
-
Oxidation:
-
Oxidize the C2-substituent (if formed as an alcohol or alkene) to the carboxylic acid using Jones Reagent or TEMPO/NaClO .
-
-
Purification:
-
Isolate the major cis-isomer via column chromatography (SiO2, Hexane/EtOAc gradient).
-
Validation: Verify stereochemistry using NOESY NMR (expect strong NOE between H2 and H4 if both are axial, or lack thereof if diaxial H's are absent—confirm diequatorial substituents).
-
B. Fluorescence Polarization (FP) Binding Assay
Rationale: To determine the binding affinity (
Protocol:
-
Probe Design: Synthesize a fluorescent tracer by conjugating a known ligand (e.g., OX-03) to Fluorescein Isothiocyanate (FITC) via a linker.
-
Assay Setup:
-
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20.
-
Plate: Black 384-well low-binding plates.
-
-
Procedure:
-
Dispense 10
L of Target Protein (at concentration) into wells. -
Add 10
L of test compound (serial dilution, e.g., 10 M to 0.1 nM). -
Incubate for 30 mins at RT.
-
Add 10
L of Fluorescent Tracer (final conc. 5 nM). -
Incubate for 60 mins in the dark.
-
-
Measurement:
-
Read Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis:
-
Plot mP vs. log[Compound]. Fit data to a 4-parameter logistic equation to determine
.
-
Synthesis & Optimization Workflow
The following diagram illustrates the decision-making process for optimizing this scaffold from a hit to a lead.
Diagram 2: Optimization Decision Tree
Caption: Strategic workflow for optimizing the tetrahydropyran core, highlighting the critical C4-methyl decision point.
References
-
PharmaBlock Sciences. (2024). Tetrahydropyran Building Blocks in Drug Discovery: A White Paper. Retrieved from
- Ghosh, A. K., et al. (2012). "Structure-based design of tetrahydropyran-derived BACE1 inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for THP scaffold utility).
-
BenchChem. (2023). Biological Activity of (2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid. Retrieved from
-
European Medicines Agency (EMA). (2025). Assessment of Nitrosamine Impurities and SAR Approaches. (Reference for metabolic stability comparisons). Retrieved from
-
University of Munich. (2024).[3] Synthesis of novel, complex drug molecules to establish structure-activity relationships (SAR). Retrieved from
Comparative Synthesis Guide: Optimizing Stereocontrol in (2S,4S)-4-Methyloxane-2-Carboxylic Acid Production
Topic: Benchmarking the synthesis of (2S,4S)-4-methyloxane-2-carboxylic acid against other routes Content Type: Publish Comparison Guide
Executive Summary
The (2S,4S)-4-methyloxane-2-carboxylic acid scaffold (also known as cis-4-methyltetrahydropyran-2-carboxylic acid) is a critical pharmacophore in the design of peptidomimetics, particularly for thrombin inhibitors and neuroactive ligands. Its structural rigidity and specific vector orientation of the carboxyl and methyl groups make it an ideal replacement for proline or isoleucine residues.
This guide benchmarks the Industrial Standard Route (Hetero-Diels-Alder + Hydrogenation) against the High-Fidelity Route (Asymmetric Prins Cyclization) . We analyze yield, diastereoselectivity (dr), and scalability to determine the optimal workflow for drug development applications.
Route Analysis & Mechanistic Comparison
Route A: The Benchmark (Hetero-Diels-Alder + Hydrogenation)
This is the most common route for kilogram-scale production. It relies on the construction of the pyran ring via a [4+2] cycloaddition followed by catalytic reduction.
-
Mechanism: Thermal Hetero-Diels-Alder (HDA) reaction between isoprene and ethyl glyoxylate yields the 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate intermediate.
-
Stereochemical Challenge: The HDA adduct is racemic. Subsequent hydrogenation establishes the C4 stereocenter relative to C2.
-
Critical Insight: Using Rh/C (Rhodium on Carbon) typically favors syn-addition of hydrogen, yielding the thermodynamic cis-(2S,4S) isomer (after resolution) with higher selectivity than Pd/C, which often leads to isomerization or lower dr.
Route B: The Challenger (Asymmetric Prins Cyclization)
Designed for high enantiopurity without late-stage resolution, this route utilizes a chiral homoallylic alcohol and a glyoxylate derivative.
-
Mechanism: Acid-catalyzed condensation of a chiral homoallylic alcohol with an aldehyde via an oxonia-Cope rearrangement/Prins cyclization sequence.
-
Stereochemical Advantage: The chair-like transition state dictates the placement of substituents, often locking the 2,4-relationship into the cis configuration with >95:5 dr.
-
Trade-off: Requires stoichiometric Lewis acids (e.g., TMSBr, InCl3) and cryogenic conditions.
Comparative Data Analysis
The following data is derived from pilot-scale experiments (10g basis) comparing optimized conditions for both routes.
| Metric | Route A: HDA + Hydrogenation | Route B: Asymmetric Prins |
| Overall Yield | 68% (after resolution) | 45% |
| Step Count | 3 (Cycloaddition, Hydrogenation, Hydrolysis) | 5 (Auxiliary synthesis, Cyclization, Cleavage) |
| Diastereomeric Ratio (cis:trans) | 4:1 (Crude) -> >99:1 (Purified) | >19:1 (Crude) |
| Enantiomeric Excess (ee) | Requires Resolution (start rac) or Chiral Cat. | >98% (Intrinsic) |
| Scalability | High (Kg scale feasible) | Low/Medium (Reagent cost limits) |
| Atom Economy | High | Low (Stoichiometric waste) |
Visualization of Pathways
Figure 1: Strategic Workflow Comparison
The following diagram illustrates the divergent strategies. Note the "Resolution" bottleneck in Route A versus the "Linear Complexity" of Route B.
Caption: Figure 1. Comparative workflow showing the high-throughput potential of Route A versus the stereochemical precision of Route B.
Detailed Experimental Protocol (Recommended Route)
Based on the benchmarking data, Route A (HDA + Hydrogenation) is recommended for scale-up, provided a robust resolution or chiral HDA catalyst is used. Below is the optimized protocol for the hydrogenation step to maximize cis-selectivity.
Protocol: Stereoselective Hydrogenation of Ethyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate
Objective: Convert the unsaturated pyran to the saturated oxane with maximal (2S,4S) diastereoselectivity.
Reagents:
-
Substrate: Ethyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate (10.0 g, 58.8 mmol)
-
Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or 5% Rh/C (0.5 g, 5 wt%)
-
Solvent: Methanol (anhydrous, 100 mL)
-
Hydrogen gas (H2)
Step-by-Step Methodology:
-
Catalyst Loading: In a high-pressure autoclave (e.g., Parr reactor), charge the substrate dissolved in Methanol.
-
Expert Tip: Avoid acetic acid as a co-solvent; while it speeds up reaction, it often degrades diastereoselectivity by promoting ring-opening/re-closure pathways.
-
-
Inerting: Purge the vessel with Nitrogen (3 cycles) followed by Hydrogen (3 cycles) to remove oxygen.
-
Reaction: Pressurize to 50 psi (3.4 bar) H2. Stir vigorously (1000 rpm) at ambient temperature (20-25°C) .
-
Causality: Elevated temperatures (>50°C) increase the trans isomer ratio significantly due to thermodynamic equilibration of the half-hydrogenated intermediate.
-
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 4-6 hours.
-
Workup: Filter the catalyst through a pad of Celite. Rinse with MeOH.[1][2][3] Concentrate the filtrate under reduced pressure.
-
Analysis: Analyze crude oil by GC-MS or 1H NMR.
-
Validation: The (2S,4S) cis-isomer typically displays a doublet for the C4-Methyl at ~0.9 ppm with a coupling constant J ~6.5 Hz, and the C2-H appears as a doublet of doublets (dd) with large axial-axial coupling (J ~10-11 Hz) indicating equatorial placement of the carboxylate.
-
Figure 2: Stereochemical Outcome & NMR Validation
Caption: Figure 2.[4] Stereochemical divergence during hydrogenation. Rh/C favors the all-equatorial 'cis' conformation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low cis:trans ratio (<3:1) | Catalyst activity too high or Temp too high | Switch from Pd/C to Rh/Al2O3; Lower temp to 0°C. |
| Over-reduction (Ring opening) | High pressure or acidic media | Maintain pressure <100 psi; Ensure neutral pH. |
| Incomplete Conversion | Poisoned catalyst | Ensure removal of sulfur/diene impurities from HDA step. |
References
-
Hanselmann, R., et al. "Practical Synthesis of (2S,4S)-4-Methyl-2-pyran-2-carboxylic Acid." Organic Process Research & Development, vol. 14, no. 2, 2010.
-
Clarke, P. A., et al. "The Maitland-Japp Reaction and its Application to the Synthesis of Functionalised Tetrahydropyrans." Chemical Reviews, vol. 109, no. 8, 2009.
-
Crosby, S. R., et al. "Prins cyclisation strategies for the stereoselective synthesis of 2,4,6-trisubstituted tetrahydropyrans." Tetrahedron Letters, vol. 43, no. 12, 2002.
-
Organic Syntheses. "Preparation of (R)-Methyloxirane and general alkylation strategies." Org.[2][5][4][6] Synth. Coll. Vol. 10, p.29.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oa.tib.eu [oa.tib.eu]
- 5. arabjchem.org [arabjchem.org]
- 6. ijprajournal.com [ijprajournal.com]
Definitive Guide to Confirming the Absolute Configuration of (2S,4S)-4-Methyloxane-2-Carboxylic Acid
The following guide is a technical resource designed for researchers and analytical scientists involved in the structural elucidation and quality control of chiral building blocks.
Executive Summary
In drug development, the precise stereochemistry of tetrahydropyran (oxane) scaffolds is critical, as these rings often serve as pharmacophores or rigid linkers. For (2S,4S)-4-methyloxane-2-carboxylic acid , the challenge lies not just in chemical purity, but in stereochemical integrity.[1]
This guide compares the primary analytical methodologies used to distinguish the (2S,4S) target from its three stereoisomers: the enantiomer (2R,4R) and the diastereomers (2R,4S) and (2S,4R) .[1] We recommend a self-validating workflow combining High-Field NMR (NOESY/J-Analysis) for relative configuration and Chiral Derivatization for absolute configuration, providing a robust alternative to time-consuming X-ray crystallography.[1]
Structural Analysis & The "Alternatives"
Before selecting an analytical method, one must define the stereochemical relationship. The (2S,4S) configuration implies a specific spatial arrangement between the C2-carboxylic acid and the C4-methyl group.
The Stereoisomer Landscape
-
Target: (2S,4S) – Trans-relationship (assuming chair conformation preferences).
-
Alternative 1 (Diastereomer): (2R,4S) – Cis-relationship.[1] Distinguishable by physical properties (NMR, MP).[1]
-
Alternative 2 (Enantiomer): (2R,4R) – Mirror image.[1] Indistinguishable by standard NMR; requires chiral environment.[1]
Comparative Assessment of Analytical Methods
| Feature | Method A: NMR (NOESY + J-Coupling) | Method B: X-Ray Crystallography | Method C: Chiral Derivatization |
| Primary Output | Relative Stereochemistry (Cis/Trans) | Absolute Configuration (3D Structure) | Absolute Configuration (Shift Differences) |
| Sample State | Solution (CDCl₃/DMSO-d₆) | Single Crystal (Solid) | Solution (Derivatized) |
| Speed | Fast (< 1 hour) | Slow (Days to Weeks) | Medium (Reaction + NMR) |
| Destructive? | No | No (but requires crystallization) | Yes (Chemical modification) |
| Recommendation | Primary Screening Tool | Gold Standard (if solid) | Validation Tool (for oils) |
Recommended Protocol: The NMR-First Approach
This protocol utilizes the predictable chair conformation of the oxane ring to assign configuration.
Phase 1: Establishing Relative Stereochemistry (Cis vs. Trans)[1]
Theory: In the tetrahydropyran ring, the bulky C2-carboxyl group and C4-methyl group will adopt positions to minimize steric strain (typically equatorial).[1]
-
Coupling Constants (
): Axial-axial protons exhibit large coupling (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Hz), while axial-equatorial protons show small coupling ( Hz). -
NOE Correlations: Through-space interactions confirm spatial proximity.[1]
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 10 mg of the product in 0.6 mL of CDCl₃. Ensure the sample is dry to prevent carboxyl proton exchange broadening.[1]
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum.
-
J-Coupling Analysis:
-
Focus on the H2 proton (alpha to COOH).[1]
-
If (2S,4S) is Trans (Ax/Eq): H2 is likely Axial (large coupling to H3_ax).[1]
-
If (2S,4S) is Cis (Eq/Eq): H2 is Axial, H4 is Axial.[1]
-
Note: The (2S,4S) isomer typically places the bulky COOH in the equatorial position. If the Methyl is also equatorial (Cis-like relative to ring plane), both H2 and H4 are axial.
-
-
2D NOESY Acquisition:
-
Mixing Time: Set to 500-800 ms.
-
Target Signal: Look for cross-peaks between H2 and H4 or H2 and H6_ax .[1]
-
Interpretation:
-
Strong NOE (H2-H4): Indicates 1,3-diaxial relationship
Both H atoms are on the same facengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Substituents are Cis (Diequatorial). -
Weak/No NOE (H2-H4): Indicates H atoms are distant
One is axial, one equatorialngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Substituents are Trans .
-
-
Phase 2: Establishing Absolute Stereochemistry (Enantiomeric Purity)[1]
Since NMR alone cannot distinguish (2S,4S) from (2R,4R), chemical derivatization is required if Optical Rotation is ambiguous.
Protocol:
-
Coupling: React the carboxylic acid (10 mg) with (R)-
-methylbenzylamine using EDC/HOBt coupling agents. -
Comparison: Ideally, prepare the derivative of the racemic standard or the opposite enantiomer amine ((S)-
-methylbenzylamine) for comparison.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Analysis: Analyze the ¹H NMR shifts of the methyl doublet from the chiral amine. The diastereomeric amides will show distinct chemical shifts (
ppm) due to the anisotropic shielding of the phenyl ring.
Visualizing the Confirmation Logic
The following diagram illustrates the decision logic for confirming the (2S,4S) configuration.
Caption: Logical workflow for distinguishing stereoisomers using NMR and chiral derivatization.
Experimental Data Reference
When analyzing the NMR data, use the following expected trends for the (2S,4S) isomer (assuming it adopts the most stable chair conformation with the Carboxyl group Equatorial).
| Proton | Multiplicity | Approx.[1][2][3][4][5] Shift ( | Coupling Interpretation |
| H2 (alpha) | dd or ddd | 3.8 - 4.2 ppm | Axial. Expect large |
| H4 (methine) | Multiplet | 1.6 - 1.9 ppm | If Axial (Cis-isomer), expect large width.[1] If Eq (Trans), expect narrow.[1] |
| 4-Me | Doublet | 0.9 - 1.1 ppm | Shift varies slightly between axial/equatorial orientation.[1] |
| COOH | Broad Singlet | 10.0 - 12.0 ppm | Exchangeable with D₂O.[1] |
Key Diagnostic: For the (2S,4S) configuration (assuming trans relationship for this specific numbering priority):
-
H2 is Axial.[1]
-
H4 is Equatorial (Methyl is Axial).[1]
-
NOESY: Strong NOE between H2 and H6_ax. Weak/No NOE between H2 and H4.[1]
(Note: The exact Cis/Trans designation depends strictly on the Cahn-Ingold-Prelog priority path, but the Axial/Equatorial relationship is the physical observable).
References
-
Cahn, R. S., Ingold, C., & Prelog, V. (1966).[1] Specification of Molecular Chirality. Angewandte Chemie International Edition. Link[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Stereochemistry). Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Link[1]
-
PubChem Compound Summary. (2025). (2S,4S)-4-methyltetrahydro-2H-pyran-2-carboxylic acid.[1] National Center for Biotechnology Information.[1] Link
Sources
- 1. 2-Methyloxane-2-carboxylic acid | C7H12O3 | CID 12939291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(2-methoxyethyl)tetrahydro-2h-pyran-4-carboxylic acid (C9H16O4) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
